HMN-176
Descripción
Propiedades
IUPAC Name |
(NZ)-N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)21-20-5-3-2-4-17(20)7-6-16-12-14-22(23)15-13-16/h2-15,23H,1H3/b17-7+,21-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEJOKLXXLVMPR-RPBJWCAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=CC=C3C=CN(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=CC=C/C2=C\C=C3C=CN(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
HMN-176 Mechanism of Action in Ovarian Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMN-176, the active metabolite of the orally bioavailable prodrug HMN-214, has demonstrated significant preclinical antitumor activity in ovarian cancer models. This technical guide provides an in-depth overview of the molecular mechanisms underpinning the efficacy of this compound, with a particular focus on its role in overcoming multidrug resistance. This document details the core mechanism of action, summarizes key quantitative data, outlines experimental protocols from pivotal studies, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Overcoming Multidrug Resistance
The primary mechanism of action of this compound in ovarian cancer, particularly in chemoresistant phenotypes, involves the transcriptional repression of the Multidrug Resistance Gene 1 (MDR1). This compound achieves this by inhibiting the binding of the transcription factor Nuclear Factor Y (NF-Y) to its consensus sequence (the Y-box) within the MDR1 promoter.[1][2] This leads to a reduction in the expression of P-glycoprotein (P-gp), the protein product of the MDR1 gene and a key ATP-binding cassette (ABC) transporter responsible for effluxing a wide range of chemotherapeutic agents from cancer cells. By downregulating P-gp, this compound restores the intracellular concentration and cytotoxic efficacy of co-administered chemotherapeutic drugs.[1][2]
Signaling Pathway
The signaling pathway targeted by this compound in the context of MDR1 regulation is a critical component of drug resistance in cancer. The following diagram illustrates the inhibitory effect of this compound on this pathway.
Caption: this compound inhibits NF-Y binding to the MDR1 promoter, reducing P-gp expression.
Secondary Mechanism of Action: Modulation of Gene Expression
In addition to its primary effect on the MDR1 gene, this compound has been shown to modulate the expression of other genes implicated in cancer progression and therapy resistance. Notably, in both drug-sensitive (A2780) and drug-resistant (A2780cp) ovarian carcinoma cell lines, this compound upregulates the expression of the Tissue Inhibitor of Metalloproteinases (TIMP) gene.[3] TIMPs are endogenous inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix, which is a critical process in tumor invasion and metastasis. The upregulation of TIMP suggests a potential anti-metastatic role for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in ovarian cancer models.
Table 1: Efficacy of this compound in Overcoming Chemoresistance
| Cell Line | Treatment | Parameter | Value | Reference |
| K2/ARS (Adriamycin-resistant human ovarian cancer) | 3 µM this compound | Reduction in GI50 of Adriamycin | ~50% | [1][2] |
Table 2: In Vitro Activity of this compound in Ovarian Cancer Specimens
| This compound Concentration | Response Rate (Assessable Specimens) | Reference |
| 0.1 µg/ml | 32% (11/34) | [3] |
| 1.0 µg/ml | 62% (21/34) | [3] |
| 10.0 µg/ml | 71% (25/35) | [3] |
Table 3: Effect of this compound on Gene Expression
| Cell Lines | Treatment | Gene | Effect | Reference |
| A2780 (drug-sensitive) & A2780cp (drug-resistant) | 0.1 µg/ml this compound (48h) | TIMP | Upregulation | [3] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
Cell Lines and Culture
-
K2/ARS: An Adriamycin-resistant human ovarian cancer subline.[1][2]
-
A2780: A drug-sensitive human ovarian carcinoma cell line.[3]
-
A2780cp: A drug-resistant human ovarian carcinoma cell line.[3]
Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis for P-glycoprotein Expression
This protocol describes the detection of P-gp to assess the effect of this compound on its expression.
Caption: Workflow for Western blot analysis of P-glycoprotein.
-
Protocol Details: K2/ARS cells were treated with this compound. Following treatment, cells were lysed, and protein concentration was determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody specific for P-gp, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal was detected using an enhanced chemiluminescence (ECL) system.
Reverse Transcription-PCR (RT-PCR) for MDR1 mRNA Expression
This protocol outlines the steps to measure the relative abundance of MDR1 mRNA.
Caption: Workflow for RT-PCR analysis of MDR1 mRNA.
-
Protocol Details: Total RNA was extracted from this compound-treated K2/ARS cells. First-strand cDNA was synthesized using reverse transcriptase. PCR was then performed using specific primers for the MDR1 gene and a reference housekeeping gene (e.g., GAPDH) for normalization. The PCR products were resolved by agarose gel electrophoresis and visualized to determine the relative expression levels of MDR1 mRNA.
Luciferase Reporter Fusion Gene Analysis
This assay was used to demonstrate that this compound inhibits the Y-box-dependent promoter activity of the MDR1 gene.[1][2]
-
Protocol Details: A luciferase reporter construct containing the MDR1 promoter with the Y-box element was transfected into cells. The transfected cells were then treated with varying concentrations of this compound. Luciferase activity was measured using a luminometer, and the results were normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA was performed to directly show that this compound inhibits the binding of NF-Y to the Y-box consensus sequence in the MDR1 promoter.[1][2]
-
Protocol Details: Nuclear extracts containing the NF-Y transcription factor were prepared from relevant cells. A radiolabeled DNA probe corresponding to the Y-box sequence of the MDR1 promoter was incubated with the nuclear extracts in the presence or absence of this compound. The protein-DNA complexes were then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. The gel was dried and exposed to X-ray film to visualize the bands corresponding to the NF-Y/Y-box complex. A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of binding.
Ex-vivo Soft Agar Cloning Assay
This assay evaluated the activity of this compound in a panel of human tumor specimens, including ovarian cancer.[3]
-
Protocol Details: Freshly obtained human tumor specimens were mechanically and enzymatically dissociated into single-cell suspensions. These cells were then suspended in a top layer of soft agar containing different concentrations of this compound (0.1, 1.0, and 10.0 µg/ml) and plated over a bottom layer of agar in multi-well plates. The plates were incubated for 14 days to allow for colony formation. The number of colonies in the drug-treated wells was compared to that in untreated control wells to determine the response.
cDNA Microarray for Differential Gene Expression
This technique was used to identify genes whose expression is altered by this compound treatment in ovarian cancer cell lines.[3]
-
Protocol Details: A2780 and A2780cp ovarian carcinoma cell lines were exposed to 0.1 µg/ml this compound for up to 48 hours. Total RNA was extracted from treated and untreated cells. The RNA was then reverse-transcribed into cDNA, which was labeled with fluorescent dyes. The labeled cDNA was hybridized to a microarray chip containing probes for a known set of human genes. The fluorescence intensity for each gene spot was measured, and the ratio of intensities between the treated and untreated samples was calculated to determine the fold change in gene expression.
Conclusion
This compound exhibits a potent and multifaceted mechanism of action in ovarian cancer. Its primary therapeutic value in this setting appears to be its ability to reverse multidrug resistance by targeting the NF-Y/MDR1 signaling axis. The downregulation of P-glycoprotein restores sensitivity to conventional chemotherapeutic agents, offering a promising strategy for treating refractory ovarian cancer. Furthermore, the upregulation of the TIMP gene suggests an additional anti-cancer benefit by potentially inhibiting tumor invasion and metastasis. The collective preclinical data strongly support the continued investigation of this compound as a valuable therapeutic agent in the management of ovarian cancer. Further research is warranted to fully elucidate its clinical potential and to identify predictive biomarkers for patient stratification.
References
HMN-176: A Technical Guide to a Novel Polo-like Kinase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polo-like kinase 1 (PLK1) is a critical regulator of mitotic progression, and its overexpression is a hallmark of numerous human cancers, making it an attractive target for anticancer therapy. HMN-176, the active metabolite of the oral prodrug HMN-214, is a stilbene derivative that functions as a potent inhibitor of PLK1. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical data, and associated experimental protocols. Quantitative data are presented in structured tables for ease of comparison, and key cellular pathways and experimental workflows are visualized through detailed diagrams.
Introduction
This compound, with the chemical name (E)-4-{[2-N-{4-methoxybenzenesulfonyl]amino]stilbazole}1-oxide, is a novel mitotic inhibitor that interferes with the function of Polo-like kinase 1 (PLK1) without directly affecting tubulin polymerization.[1] Its prodrug, HMN-214, was developed to improve oral bioavailability.[2] this compound has demonstrated potent cytotoxic activity across a broad range of human tumor cell lines and in vivo tumor xenograft models, positioning it as a promising candidate for cancer therapy.[2][3][4]
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism centered on the disruption of mitotic processes. While it is characterized as a PLK1 inhibitor, it does not directly inhibit the catalytic activity of PLK1 but rather interferes with its subcellular localization at centrosomes and along the cytoskeletal structure.[5][6] This disruption leads to a cascade of events culminating in cell cycle arrest and apoptosis.
A key action of this compound is the inhibition of centrosome-dependent microtubule nucleation, which leads to the formation of short and/or multipolar spindles.[7][8] This triggers the spindle assembly checkpoint (SAC), causing a delay in mitotic progression.[1][7] The prolonged mitotic arrest can ultimately lead to mitotic catastrophe and apoptosis.[3]
Furthermore, this compound has been shown to restore chemosensitivity in multidrug-resistant (MDR) cancer cells. It achieves this by downregulating the expression of the MDR1 gene through the inhibition of the transcription factor NF-Y binding to the MDR1 promoter.[6][9]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its prodrug, HMN-214.
Table 1: In Vitro Cytotoxicity of this compound
| Parameter | Value | Cell Lines/Conditions | Reference |
| Mean IC50 | 118 nM | Panel of human tumor cell lines | [1][6] |
| Mean IC50 | 112 nM | Panel of cancer cell lines | [10][11] |
| IC50 (P388/CIS) | 143 nM | Cisplatin-resistant P388 leukemia | [10][11] |
| IC50 (P388/ADR) | 557 nM | Doxorubicin-resistant P388 leukemia | [10][11] |
| IC50 (P388/VCR) | 265 nM | Vincristine-resistant P388 leukemia | [10][11] |
Table 2: In Vitro Activity of this compound in Human Tumor Specimens
| Concentration | % Assessable Specimens Responding | Tumor Types with Notable Activity | Reference |
| 0.1 µg/mL | 32% | - | [12] |
| 1.0 µg/mL | 62% | Breast (75%) | [1][12] |
| 10.0 µg/mL | 71% | Non-small cell lung (67%), Ovarian (57%) | [1][12] |
Table 3: Clinical Pharmacokinetics of HMN-214 (Prodrug of this compound)
| Parameter | Value | Patient Population | Reference |
| Maximum Tolerated Dose (MTD) | 8 mg/m²/d | Patients with advanced solid tumors | [8] |
| Dose-Limiting Toxicities | Myalgia/bone pain syndrome, hyperglycemia | Patients with advanced solid tumors | [8] |
| Best Tumor Response | Stable disease in 7 of 29 patients | Patients with advanced solid tumors | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
96-well microplates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well microplate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium.[1] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Drug Treatment: The next day, prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO at the same concentration as the highest this compound concentration) and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete growth medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 1 µM) for 24 hours.[3]
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software.
Apoptosis Analysis by Annexin V/PI Staining
This protocol is used to detect and quantify apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete growth medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
In Vivo Antitumor Activity in Human Tumor Xenografts
This protocol describes a general procedure for evaluating the in vivo efficacy of the this compound prodrug, HMN-214.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human tumor cell line for xenograft implantation
-
HMN-214 formulation for oral administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer HMN-214 orally to the treatment group according to a specific dosing schedule (e.g., daily for 5 consecutive days).[2] The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., using the formula: (length x width²)/2).
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration. Tumors are then excised and weighed.
-
Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.
Signaling Pathways and Cellular Effects
This compound induces G2/M arrest, which is characterized by decreased tyrosine phosphorylation of cdc2 and increased complex formation of cdc2 with cyclin B, indicating the activation of the cdc2-cyclin B kinase.[3] The subsequent apoptosis proceeds through the intrinsic caspase-9 mitochondrial pathway, involving the upregulation of p53 and its downstream pro-apoptotic targets like Noxa and Puma, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1.[3]
Conclusion
This compound is a potent PLK1 inhibitor with a unique mechanism of action that involves the disruption of PLK1's subcellular localization, leading to mitotic arrest and apoptosis. Its broad-spectrum in vitro cytotoxicity, activity in ex vivo human tumor specimens, and the promising preclinical and early clinical data of its prodrug HMN-214 highlight its potential as a valuable anticancer agent. The detailed experimental protocols provided in this guide serve as a resource for researchers investigating this compound and other PLK1 inhibitors. Further clinical evaluation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. biocompare.com [biocompare.com]
- 12. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
HMN-176: A Novel Antitumor Agent Targeting the NF-Y Transcription Factor to Overcome Multidrug Resistance
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, with a specific focus on its mechanism of action involving the Nuclear Factor Y (NF-Y) transcription factor. This compound has demonstrated significant potential in circumventing multidrug resistance (MDR), a major obstacle in cancer chemotherapy. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to serve as a valuable resource for the scientific community.
Introduction: The Challenge of Multidrug Resistance and the Role of NF-Y
Multidrug resistance is a phenomenon where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs, significantly limiting the efficacy of chemotherapy.[1] A primary mechanism underlying MDR is the overexpression of the Multidrug Resistance 1 (MDR1) gene, which encodes for P-glycoprotein (P-gp), an ATP-dependent drug efflux pump that actively removes chemotherapeutic agents from the cell.[1]
The Nuclear Factor Y (NF-Y), also known as the CCAAT-binding factor (CBF), is a ubiquitous heterotrimeric transcription factor composed of three subunits: NF-YA, NF-YB, and NF-YC.[2][3] This complex plays a crucial role in the regulation of a wide array of genes, including those involved in cell cycle progression and proliferation.[3][4] NF-Y binds to the CCAAT box, a common cis-acting element in the promoter and enhancer regions of many eukaryotic genes.[3] Notably, NF-Y is an essential factor for the basal expression of the MDR1 gene through its interaction with the Y-box consensus sequence within the MDR1 promoter.[1][5] Overexpression of NF-Y, particularly the NF-YA subunit, has been linked to oncogenesis and decreased sensitivity to antineoplastic drugs.[4]
This compound, an active metabolite of the orally administered prodrug HMN-214, has emerged as a promising agent that can restore chemosensitivity in multidrug-resistant cancer cells by directly targeting the NF-Y transcription factor.[1][5]
Mechanism of Action of this compound
This compound exhibits a dual mechanism of action, contributing to both direct cytotoxicity and the reversal of multidrug resistance.[5]
Inhibition of NF-Y Binding and Downregulation of MDR1 Expression
The primary mechanism by which this compound circumvents multidrug resistance is through the inhibition of the NF-Y transcription factor's activity.[5] this compound prevents the binding of NF-Y to its target Y-box consensus sequence in the promoter region of the MDR1 gene.[1][5] This inhibitory action leads to a significant suppression of MDR1 gene expression at both the mRNA and protein levels.[5] The resulting decrease in P-glycoprotein production reduces the efflux of chemotherapeutic drugs, thereby restoring their intracellular concentration and cytotoxic effects.[1][5]
Interference with Polo-Like Kinase 1 (PLK1)
In addition to its effects on NF-Y, this compound has been identified as a compound that interferes with the function of Polo-Like Kinase 1 (PLK1), a key regulator of mitosis.[6][7] this compound does not directly inhibit the kinase activity of PLK1 but rather alters its subcellular spatial distribution, leading to mitotic arrest and cytotoxicity.[1][8] This action contributes to the direct antitumor properties of this compound.[1]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative findings from various studies on this compound, providing a clear comparison of its efficacy across different experimental conditions.
Table 1: Effect of this compound on Chemosensitivity and MDR1 Expression
| Cell Line | Treatment | Effect | Reference |
| K2/ARS (Adriamycin-resistant human ovarian cancer) | 3 µM this compound | ~50% decrease in the GI50 of Adriamycin | [1][5] |
| K2/ARS | 3 µM this compound | ~56% suppression of MDR1 mRNA expression | [1] |
| KB-A.1 (Adriamycin-resistant xenograft model) | HMN-214 (p.o.) | Suppression of MDR1 mRNA expression | [5] |
Table 2: In Vitro Cytotoxicity of this compound in Human Tumor Specimens
| Tumor Type | This compound Concentration | Response Rate (% of assessable specimens) | Reference |
| Various | 0.1 µg/mL | 32% (11/34) | [9] |
| Various | 1.0 µg/mL | 62% (21/34) | [9] |
| Various | 10.0 µg/mL | 71% (25/35) | [9] |
| Breast Cancer | 1.0 µg/mL | 75% (6/8) | [9] |
| Non-small cell lung cancer | 10.0 µg/mL | 67% (4/6) | [6][9] |
| Ovarian Cancer | 10.0 µg/mL | 57% (4/7) | [6][9] |
Table 3: Effect of this compound on Mitosis
| Cell Line | This compound Concentration | Effect | Reference |
| hTERT-RPE1 and CFPAC-1 | 2.5 µM | Greatly increases the duration of mitosis | [6][8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the mechanism and efficacy of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: Adriamycin-resistant K2 human ovarian cancer subline (K2/ARS) and its parent cell line K2 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][5]
-
Drug Application: this compound is dissolved in a suitable solvent such as DMSO.[7] Cells are seeded and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound and/or other chemotherapeutic agents for the specified duration (e.g., 48 hours).[1]
Western Blot Analysis for P-glycoprotein Expression
-
Protein Extraction: Following drug treatment, cells are washed with PBS and lysed in a suitable lysis buffer containing protease inhibitors.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for P-glycoprotein (MDR1). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
Reverse Transcription-PCR (RT-PCR) for MDR1 mRNA Expression
-
RNA Isolation: Total RNA is extracted from treated and untreated cells using a commercial RNA isolation kit.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
PCR Amplification: The resulting cDNA is used as a template for PCR amplification of the MDR1 gene and a housekeeping gene (e.g., GAPDH) for normalization. Specific primers for MDR1 and the housekeeping gene are used.
-
Analysis: The PCR products are resolved by agarose gel electrophoresis and visualized by ethidium bromide staining. The band intensities are quantified to determine the relative expression of MDR1 mRNA.[1][5]
Luciferase Reporter Gene Assay
-
Constructs: A luciferase reporter construct containing the MDR1 promoter with the Y-box element is used.
-
Transfection: Cells are co-transfected with the MDR1 promoter-luciferase reporter construct and a control plasmid (e.g., a Renilla luciferase construct for normalization).
-
Treatment and Analysis: After transfection, cells are treated with this compound. Luciferase activity is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the effect of this compound on the Y-box-dependent promoter activity of the MDR1 gene.[5]
Electrophoretic Mobility Shift Assay (EMSA)
-
Nuclear Extract Preparation: Nuclear extracts are prepared from cells.
-
Probe Labeling: A double-stranded oligonucleotide probe corresponding to the Y-box consensus sequence of the MDR1 promoter is labeled with a radioactive isotope (e.g., [γ-³²P]ATP) or a non-radioactive label.
-
Binding Reaction: The labeled probe is incubated with the nuclear extract in the presence or absence of this compound or unlabeled competitor oligonucleotides.
-
Electrophoresis: The reaction mixtures are separated on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and subjected to autoradiography (for radioactive probes) or an appropriate detection method to visualize the DNA-protein complexes. A shift in the mobility of the probe indicates protein binding, and a reduction in this shift in the presence of this compound demonstrates inhibition of NF-Y binding.[1][5]
MTT Assay for Cell Growth Inhibition
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000-10,000 cells per well.
-
Drug Addition: The following day, various concentrations of this compound and reference agents are added to the wells.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator.
-
MTT Addition and Solubilization: MTT solution is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation. The formazan crystals are then solubilized with a solubilizing agent.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The concentration required to produce 50% inhibition of growth (IC50) is calculated.[6]
Visualizing the Molecular Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental logic related to this compound.
Caption: this compound inhibits NF-Y binding to the MDR1 promoter.
Caption: Logical workflow of this compound in restoring chemosensitivity.
Caption: Experimental workflow for assessing this compound effects.
Conclusion and Future Directions
This compound represents a novel class of antitumor agents with a distinct mechanism of action that addresses the critical challenge of multidrug resistance in cancer therapy.[5] By inhibiting the binding of the NF-Y transcription factor to the MDR1 promoter, this compound effectively downregulates the expression of P-glycoprotein, thereby restoring the efficacy of conventional chemotherapeutic drugs in resistant cancer cells.[1][5] Its additional activity of interfering with PLK1 contributes to its overall cytotoxic profile.[1][6]
The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into this compound and similar compounds. Future investigations could focus on:
-
Elucidating the precise molecular interactions between this compound and the NF-Y complex.
-
Exploring the efficacy of this compound in combination with a broader range of chemotherapeutic agents.
-
Conducting further preclinical and clinical studies to evaluate the safety and therapeutic potential of HMN-214/HMN-176 in various cancer types.
The continued exploration of this compound's unique dual-action mechanism holds significant promise for the development of more effective cancer treatment strategies, particularly for patients with refractory and multidrug-resistant tumors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Nuclear transcription factor Y and its roles in cellular processes related to human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-Y in cancer: Impact on cell transformation of a gene essential for proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression and function of NF-Y subunits in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
HMN-176: A Technical Guide to Reversing Multidrug Resistance in Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary driver of this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively efflux a broad range of anticancer drugs from tumor cells. This technical guide provides an in-depth analysis of HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, and its role in reversing MDR. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for key assays, and visualize the associated signaling pathways and experimental workflows.
Introduction to this compound and Multidrug Resistance
This compound, or (E)-4-{[2-N-[4-methoxybenzenesulfonyl]amino]-stilbazole}1-oxide, is a stilbene derivative that has demonstrated potent antitumor activities.[1][2][3] Beyond its intrinsic cytotoxicity, this compound has emerged as a promising agent for overcoming MDR in cancer cells.[1][2] The primary mechanism of MDR reversal by this compound is the downregulation of the MDR1 gene, which encodes for the P-glycoprotein efflux pump.[1][2]
This guide will explore the dual functionality of this compound: its direct cytotoxic effects and its ability to resensitize resistant cancer cells to conventional chemotherapeutics.
Mechanism of Action
This compound employs a multi-pronged approach to combat multidrug-resistant cancer.
Downregulation of MDR1 Expression via NF-Y Inhibition
The core of this compound's ability to reverse MDR lies in its ability to suppress the expression of the MDR1 gene.[1][2] It achieves this by targeting the transcription factor NF-Y.[1][2] NF-Y is a crucial factor for the basal expression of MDR1, binding to the Y-box consensus sequence in the MDR1 promoter.[1][2] this compound inhibits the binding of NF-Y to this promoter region, thereby downregulating the transcription of MDR1 mRNA and subsequent P-glycoprotein expression.[1][2] This leads to increased intracellular accumulation of chemotherapeutic drugs in resistant cells.
Intrinsic Cytotoxicity and Cell Cycle Arrest
In addition to its MDR-reversing properties, this compound is a potent cytotoxic agent in its own right. It has been shown to interfere with polo-like kinase-1 (plk1), a key regulator of mitosis, without directly affecting tubulin polymerization.[4][5] This interference leads to M-phase cell cycle arrest and subsequent induction of apoptosis.[1][5]
Quantitative Data on the Reversal of Multidrug Resistance
The efficacy of this compound in reversing MDR has been quantified in various studies. A key finding is the significant reduction in the concentration of chemotherapeutic drugs required to inhibit the growth of resistant cells in the presence of this compound.
| Cell Line | Treatment | GI50 of Adriamycin | Fold Reversal | Reference |
| K2/ARS (Adriamycin-resistant human ovarian cancer) | Adriamycin alone | High (unspecified) | - | [1][2] |
| K2/ARS | Adriamycin + 3 µM this compound | Decreased by ~50% | ~2 | [1][2] |
| Parameter | Cell Line | Treatment | Effect | Reference |
| MDR1 mRNA expression | K2/ARS | 3 µM this compound for 48h | >50% reduction | [1] |
Note: More comprehensive quantitative data with specific IC50 values and resistance factors from primary literature is needed for a complete comparison.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of this compound in reversing multidrug resistance.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound and its ability to sensitize resistant cells to other chemotherapeutic agents.
Materials:
-
Resistant and sensitive cancer cell lines
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for MDR1 mRNA Expression
This method is used to quantify the levels of MDR1 mRNA in cells treated with this compound.
Materials:
-
Treated and untreated cancer cells
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcriptase
-
dNTPs
-
Primers for MDR1 and a housekeeping gene (e.g., GAPDH)
-
Taq polymerase
-
PCR thermocycler
-
Agarose gel electrophoresis system
Protocol:
-
Isolate total RNA from treated and untreated cells.
-
Synthesize cDNA from 1-2 µg of total RNA using reverse transcriptase.
-
Perform PCR amplification of the cDNA using specific primers for MDR1 and the housekeeping gene.
-
MDR1 Forward Primer: (Example) 5'-CCCATCATTGCAATAGCAGG-3'
-
MDR1 Reverse Primer: (Example) 5'-GTTCAAACTTCTGCTCCTGA-3'
-
GAPDH Forward Primer: (Example) 5'-GAAGGTGAAGGTCGGAGTC-3'
-
GAPDH Reverse Primer: (Example) 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Separate the PCR products on a 1.5% agarose gel.
-
Visualize the bands under UV light and quantify the band intensities.
-
Normalize the MDR1 expression to the housekeeping gene.
Western Blotting for P-glycoprotein Expression
This technique is used to detect and quantify the amount of P-glycoprotein in this compound-treated cells.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-glycoprotein (e.g., C219)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells and determine the protein concentration.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Normalize the P-glycoprotein levels to a loading control (e.g., β-actin).
Electrophoretic Mobility Shift Assay (EMSA) for NF-Y Binding
EMSA is used to demonstrate the inhibitory effect of this compound on the binding of NF-Y to the MDR1 promoter.
Materials:
-
Nuclear extracts from treated and untreated cells
-
Biotin- or radiolabeled DNA probe containing the Y-box sequence of the MDR1 promoter
-
Poly(dI-dC)
-
Binding buffer
-
Native polyacrylamide gel
-
Electrophoresis buffer (e.g., 0.5x TBE)
-
Detection system (chemiluminescence or autoradiography)
Protocol:
-
Prepare nuclear extracts from cells.
-
Synthesize and label the DNA probe.
-
Set up the binding reaction with nuclear extract, labeled probe, and poly(dI-dC) in the presence or absence of this compound.
-
For supershift assays, add an antibody against NF-Y to the reaction.
-
Incubate the reaction at room temperature for 20-30 minutes.
-
Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Transfer the complexes to a nylon membrane (for biotinylated probes) or expose the dried gel to X-ray film (for radiolabeled probes).
-
Detect the bands. A decrease in the shifted band in the presence of this compound indicates inhibition of NF-Y binding.
Clinical Perspectives
The prodrug of this compound, HMN-214, has undergone Phase I clinical trials.[6] These trials have provided valuable information on the safety, tolerability, and pharmacokinetics of the compound in patients with advanced solid tumors. The maximum tolerated dose was established, and dose-limiting toxicities were identified.[6] While the clinical development of HMN-214 has its own trajectory, the data from these trials help to establish the pharmacologically relevant concentrations of this compound and provide a basis for further investigation into its potential as an MDR-reversing agent in a clinical setting.
Conclusion
This compound presents a compelling dual-action strategy for combating multidrug-resistant cancer. Its ability to downregulate MDR1 expression by inhibiting the NF-Y transcription factor directly addresses a key mechanism of resistance. This, coupled with its intrinsic cytotoxic effects mediated through the polo-like kinase 1 pathway, makes it a promising candidate for further preclinical and clinical investigation. The experimental protocols detailed in this guide provide a framework for researchers to further explore the potential of this compound and similar compounds in the ongoing effort to overcome multidrug resistance in cancer therapy.
References
- 1. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Quantitative polymerase chain reaction analysis of mdr1 mRNA in multiple myeloma cell lines and clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Measuring MDR-1 by Quantitative RT-PCR | Springer Nature Experiments [experiments.springernature.com]
HMN-176 Cytotoxicity in Breast Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMN-176, the active metabolite of the oral prodrug HMN-214, is a potent stilbene derivative demonstrating significant cytotoxic activity against a spectrum of human cancer cell lines, including breast cancer. This technical guide provides a comprehensive overview of the cytotoxic effects of this compound on breast cancer cell lines, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its evaluation. The primary molecular target of this compound is Polo-like kinase 1 (PLK1), a key regulator of mitotic progression. Inhibition of PLK1 by this compound disrupts the cell cycle, leading to G2/M arrest and subsequent apoptosis. This guide is intended to serve as a resource for researchers and professionals in the field of oncology and drug development, offering detailed methodologies and a summary of the current understanding of this compound's therapeutic potential in breast cancer.
Introduction
Breast cancer remains a leading cause of cancer-related mortality in women worldwide, necessitating the development of novel therapeutic agents with improved efficacy and safety profiles. This compound has emerged as a promising anti-cancer agent due to its potent cytotoxic effects and its ability to overcome multidrug resistance. As the active form of the orally bioavailable prodrug HMN-214, this compound has been the subject of preclinical and early clinical investigations. A phase I clinical trial of HMN-214 showed that a patient with heavily pretreated breast cancer experienced stable disease for six months, highlighting its potential clinical utility[1][2]. This guide focuses on the in vitro cytotoxic properties of this compound in the context of breast cancer, providing a detailed examination of its mechanism of action and the experimental framework for its study.
Mechanism of Action
The primary mechanism by which this compound exerts its cytotoxic effects is through the inhibition of Polo-like kinase 1 (PLK1)[1][3]. PLK1 is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. Overexpression of PLK1 is common in various cancers, including breast cancer, and is often associated with poor prognosis.
By inhibiting PLK1, this compound disrupts the normal progression of the cell cycle, leading to a significant accumulation of cells in the G2/M phase[4]. This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
Furthermore, this compound has been shown to circumvent multidrug resistance, a major challenge in cancer therapy. It achieves this by down-regulating the expression of the multidrug resistance gene (MDR1). This is accomplished by inhibiting the binding of the transcription factor NF-Y to the Y-box element in the MDR1 promoter.
Quantitative Data on Cytotoxicity
The cytotoxic potential of this compound has been evaluated across a broad range of human cancer cell lines. While specific data for a wide array of breast cancer cell lines is still emerging, the available information indicates potent activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | 118 (mean value across a panel of cell lines) | [1][4] |
| Various | Panel of 22 human tumor cell lines | Potent cytotoxicity in the nM range | [5] |
Note: The IC50 value for MCF-7 is a mean value from a panel of various cancer cell lines. Further studies are needed to determine the specific IC50 values for other breast cancer cell lines such as MDA-MB-231.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cytotoxicity and mechanism of action of this compound in breast cancer cell lines.
Cell Culture
-
Cell Lines: MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) human breast cancer cell lines are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed breast cancer cells into a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Cell Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative fluorescence intensity of PI corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound cytotoxicity.
Caption: Mechanism of this compound induced cytotoxicity.
Caption: Experimental workflow for cytotoxicity assessment.
Conclusion
This compound demonstrates significant cytotoxic activity against breast cancer cells, primarily through the inhibition of PLK1, leading to G2/M cell cycle arrest and apoptosis. Its ability to overcome multidrug resistance further enhances its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the efficacy and mechanisms of this compound in various breast cancer subtypes. Future studies should focus on elucidating the specific IC50 values in a broader range of breast cancer cell lines and further exploring the downstream signaling pathways affected by PLK1 inhibition to optimize its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of HMN-176: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMN-176, the active metabolite of the orally administered prodrug HMN-214, is a potent stilbene derivative with significant antitumor properties. Its mechanism of action involves the inhibition of polo-like kinase-1 (PLK1), a key regulator of mitotic events, and the downregulation of the multidrug resistance gene (MDR1) through the transcription factor NF-Y. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) profile based on available preclinical and clinical data. The guide also outlines the experimental protocols employed in key studies and presents signaling pathway diagrams to elucidate its mechanism of action.
Introduction
This compound is a synthetic stilbene derivative that has demonstrated potent cytotoxic activity against a broad range of human tumor cell lines. Due to its poor oral absorption, the prodrug HMN-214 was developed to enhance bioavailability. Following oral administration, HMN-214 is rapidly converted to this compound.[1] This active metabolite exerts its anticancer effects through a dual mechanism: inducing cell cycle arrest and apoptosis by interfering with the function of polo-like kinase-1 (PLK1), and restoring chemosensitivity in multidrug-resistant cells by suppressing the expression of the MDR1 gene.[1][2]
Pharmacokinetics
The pharmacokinetic profile of this compound has been primarily characterized following the oral administration of its prodrug, HMN-214, in both preclinical animal models and human clinical trials.
Absorption
HMN-214 is orally bioavailable and is readily absorbed, after which it undergoes rapid conversion to the active metabolite, this compound.[1]
Distribution
Specific details on the tissue distribution of this compound are not extensively reported in the available literature. Further studies are required to fully characterize its distribution profile.
Metabolism
HMN-214 is a prodrug designed for efficient conversion to its active form, this compound. This metabolic conversion is a key step in the drug's activity. In rats, oral administration of HMN-214 at a dose of 33 mg/kg results in the formation of this compound.[1]
Excretion
Detailed studies on the excretion pathways of this compound are not sufficiently available in the public domain.
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for this compound from a Phase I clinical trial in patients with advanced solid tumors who were administered the prodrug HMN-214.
Table 1: Pharmacokinetic Parameters of this compound in Humans Following Oral Administration of HMN-214
| Parameter | Value | Reference |
| Accumulation (with repeated dosing) | None observed | [3] |
| Dose Proportionality (AUC) | Dose-proportional increases observed | [3] |
| Dose Proportionality (Cmax) | Not dose-proportional | [3] |
Mechanism of Action and Signaling Pathways
This compound exhibits a multi-faceted mechanism of action, primarily targeting key pathways involved in cell cycle regulation and drug resistance.
Inhibition of Polo-Like Kinase 1 (PLK1)
PLK1 is a serine/threonine kinase that plays a critical role in the regulation of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1][4] Overexpression of PLK1 is common in many cancers and is associated with poor prognosis. This compound interferes with the subcellular spatial location of PLK1, leading to disruption of mitotic events, cell cycle arrest at the G2/M phase, and ultimately apoptosis.[3][5]
Downregulation of MDR1 Expression via NF-Y
Multidrug resistance is a significant challenge in cancer therapy, often mediated by the overexpression of the MDR1 gene, which encodes the P-glycoprotein efflux pump. This compound has been shown to restore chemosensitivity in resistant cells by targeting the transcription factor NF-Y.[2] NF-Y is essential for the basal expression of the MDR1 gene. By inhibiting the binding of NF-Y to the MDR1 promoter, this compound suppresses MDR1 expression, thereby reducing the efflux of chemotherapeutic agents from the cancer cell.[2]
Experimental Protocols
Preclinical Pharmacokinetic Studies in Mice
While specific quantitative data from the primary preclinical study by Takagi et al. (2003) is not fully detailed in the available abstracts, the general methodology can be inferred.
-
Animal Model: Human tumor xenografts in mice.[1]
-
Drug Administration: Oral (p.o.) administration of HMN-214.[1]
-
Sample Collection: Blood samples were likely collected at various time points post-administration.
-
Bioanalytical Method: Plasma concentrations of this compound were likely determined using a validated high-performance liquid chromatography (HPLC) method.
Phase I Clinical Trial
-
Study Design: Dose-escalation study in patients with advanced solid tumors.[3]
-
Dosing Schedule: Continuous 21-day dosing of HMN-214 every 28 days.[3]
-
Pharmacokinetic Sampling: Performed during cycle 1 to determine the pharmacokinetic profile of this compound.[3]
-
Bioanalytical Method: Plasma concentrations of this compound were determined using a validated bioanalytical method, likely LC-MS/MS for high sensitivity and specificity.
Conclusion
This compound, the active metabolite of HMN-214, is a promising antitumor agent with a dual mechanism of action that includes PLK1 inhibition and downregulation of MDR1 expression. Pharmacokinetic studies have shown that the prodrug approach is effective for oral delivery, resulting in systemic exposure to this compound without evidence of accumulation upon repeated dosing. While the available data provides a foundational understanding of its pharmacokinetic profile, further detailed studies on tissue distribution and excretion are warranted to fully characterize the ADME properties of this compound. The information presented in this guide serves as a valuable resource for researchers and professionals involved in the ongoing development and evaluation of this novel anticancer compound.
References
- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Transcription factor NF-Y regulates mdr1 expression through binding to inverted CCAAT sequence in drug-resistant human squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
HMN-176: A Technical Guide to its Impact on the Spindle Assembly Checkpoint
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMN-176, the active metabolite of the oral prodrug HMN-214, is a potent anti-proliferative agent that exerts its effects by disrupting mitotic progression. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound impacts the spindle assembly checkpoint (SAC). This compound is a first-in-class anti-centrosome drug that inhibits centrosome-dependent microtubule nucleation, leading to the formation of aberrant mitotic spindles.[1][2] This disruption activates the spindle assembly checkpoint, causing a prolonged G2/M phase arrest.[2][3] Ultimately, this sustained mitotic arrest culminates in p53-dependent apoptosis through the intrinsic mitochondrial pathway.[3] This document details the signaling pathways, summarizes key quantitative data, and provides comprehensive experimental protocols for studying the effects of this compound.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of centrosome-dependent microtubule nucleation.[1][2] Unlike other anti-mitotic agents that directly target tubulin polymerization, this compound does not affect the kinetics of microtubule assembly in vitro.[1][2] Instead, it specifically prevents the formation of asters from isolated centrosomes.[1] This leads to the formation of short and/or multipolar spindles in treated cells.[1][4]
The presence of these improperly formed spindles activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation.[1] The SAC delays the onset of anaphase until all chromosomes are correctly attached to a bipolar spindle. By inducing spindle abnormalities, this compound causes a sustained activation of the SAC, leading to a cell cycle arrest in the G2/M phase.[2][3]
Prolonged mitotic arrest induced by this compound ultimately triggers apoptosis.[3] This programmed cell death occurs through the intrinsic, caspase-9-dependent mitochondrial pathway and is associated with the upregulation of p53 and p53-regulated pro-apoptotic proteins like Noxa and Puma, as well as the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1.[3]
Signaling Pathway of this compound Action
Quantitative Data
The following tables summarize the cytotoxic effects and concentrations of this compound used to elicit specific cellular responses in various cancer cell lines.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colon | Not Specified | [3] |
| A549 | Lung | Not Specified | [3] |
| DLD-1 | Colon | Not Specified | [3] |
| NCI-H358 | Lung | Not Specified | [3] |
| HeLa | Cervical | Not Specified | [5] |
| K2/ARS | Ovarian (Adriamycin-resistant) | Not Specified | [5] |
| P388 | Leukemia | Not Specified | [5] |
Table 2: Effective Concentrations of this compound for Specific Cellular Effects
| Effect | Cell Line(s) | Concentration | Reference |
| G2/M Arrest | HCT116, A549, DLD-1, NCI-H358 | 0.1 µM - 1 µM | [3] |
| Inhibition of in vitro aster formation | Spisula oocyte extracts | 0.25 µM - 2.5 µM | [6] |
| Induction of short/multipolar spindles | hTERT-RPE1, CFPAC-1 | 2.5 µM | [4] |
| Suppression of MDR1 mRNA expression | K2/ARS | 3 µM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound on the spindle assembly checkpoint.
Immunofluorescence Analysis of Mitotic Spindles
This protocol is for visualizing the effects of this compound on mitotic spindle morphology.
Materials:
-
Cells (e.g., hTERT-RPE1, HeLa)
-
This compound
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst stain
-
Antifade mounting medium
-
Coverslips and microscope slides
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips in a petri dish and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (e.g., 2.5 µM) or DMSO for the specified duration (e.g., 2-24 hours).
-
Fixation: Aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in blocking buffer. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with DAPI or Hoechst stain for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Experimental Workflow for Immunofluorescence
Flow Cytometry for Cell Cycle Analysis
This protocol details the use of propidium iodide (PI) staining to analyze the cell cycle distribution of cells treated with this compound.
Materials:
-
Cells
-
This compound
-
DMSO (vehicle control)
-
PBS
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with this compound (e.g., 0.1 µM - 1 µM) or DMSO for the appropriate time (e.g., 24 hours).
-
Cell Harvest: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again and discard the supernatant.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%. Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI/RNase Staining Buffer.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate gating strategies to exclude doublets and debris. The DNA content will be proportional to the PI fluorescence intensity.
Western Blot Analysis of Apoptotic and Cell Cycle Proteins
This protocol is for detecting changes in the expression of key proteins involved in the cell cycle and apoptosis following this compound treatment.
Materials:
-
Cells
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-caspase-9, anti-PARP, anti-Cyclin B1, anti-phospho-cdc2)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with this compound or DMSO. Lyse the cells in RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Logical Relationship Leading to Apoptosis
Conclusion
This compound represents a novel class of anti-mitotic agents with a distinct mechanism of action that differentiates it from tubulin-targeting drugs. By inhibiting centrosome-dependent microtubule nucleation, it induces spindle defects that lead to a robust activation of the spindle assembly checkpoint and subsequent G2/M arrest. The inability of cancer cells to resolve this prolonged mitotic arrest ultimately triggers apoptosis through the intrinsic mitochondrial pathway. This detailed understanding of this compound's impact on the spindle assembly checkpoint provides a strong rationale for its continued investigation and development as a cancer therapeutic. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field.
References
- 1. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for HMN-176 In Vitro IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176 is a potent, synthetic stilbene derivative and the active metabolite of the oral prodrug HMN-214. It exhibits significant antitumor activity across a variety of human tumor cell lines. The primary mechanisms of action of this compound include the induction of G2/M cell cycle arrest and the downregulation of multidrug resistance gene 1 (MDR1) expression. This is achieved by targeting the transcription factor NF-Y and interfering with the subcellular localization of Polo-like kinase 1 (PLK1). These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in vitro using a standard MTT assay, along with a summary of its cytotoxic activity and a depiction of its signaling pathway.
Data Presentation
The cytotoxic activity of this compound has been evaluated in various cancer cell lines, demonstrating its potential as a broad-spectrum anticancer agent. The IC50 values, representing the concentration of this compound required to inhibit 50% of cell growth, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Mean of a panel of cancer cell lines | Various | 112 | [1][2] |
| P388/S (Parental) | Leukemia | Not Specified | |
| P388/CIS (Cisplatin-Resistant) | Leukemia | 143 | [1][2] |
| P388/DOX (Doxorubicin-Resistant) | Leukemia | 557 | [1][2] |
| P388/VCR (Vincristine-Resistant) | Leukemia | 265 | [1][2] |
| HeLa | Cervical Cancer | Induces G2/M arrest at 3 µM | [1][2] |
| Breast Cancer Specimens | Breast Cancer | Active at 1.0 µg/mL | [3] |
| Non-Small-Cell Lung Cancer Specimens | Lung Cancer | Active at 10.0 µg/mL | [3] |
| Ovarian Cancer Specimens | Ovarian Cancer | Active at 10.0 µg/mL | [3] |
Signaling Pathway
This compound exerts its effect on multidrug resistance by inhibiting the transcriptional activity of the MDR1 gene. This is accomplished by preventing the binding of the transcription factor NF-Y to the CCAAT box (also known as the Y-box) located in the promoter region of the MDR1 gene. The following diagram illustrates this signaling pathway.
Caption: this compound inhibits the binding of the NF-Y complex to the CCAAT box in the MDR1 gene promoter, leading to decreased transcription of the MDR1 gene and reduced P-glycoprotein expression.
Experimental Protocols
In Vitro IC50 Determination using MTT Assay
This protocol outlines the steps to determine the IC50 value of this compound in a selected cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound compound
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow:
Caption: The experimental workflow for determining the IC50 of this compound using the MTT assay.
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete medium to obtain a single-cell suspension.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to obtain a range of desired concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for an additional 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Carefully remove the medium containing the MTT reagent from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) using appropriate software (e.g., GraphPad Prism, SigmaPlot). The IC50 is the concentration of this compound that results in 50% cell viability.
-
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HMN-176 Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of HMN-176 stock solutions for use in cell culture experiments. This compound is a potent, cell-permeable stilbene derivative and an inhibitor of mitosis.[1] It functions primarily by interfering with Polo-like kinase 1 (PLK1) and disrupting centrosome-mediated microtubule assembly.[2][3][4] Additionally, this compound has been shown to restore chemosensitivity in multidrug-resistant cells by targeting the transcription factor NF-Y, which leads to the downregulation of the MDR1 gene.[5][6]
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | (E)-4-(2-(4-methoxyphenylsulfonamido)styryl)pyridine 1-oxide | [2] |
| Molecular Formula | C₂₀H₁₈N₂O₄S | [1][7] |
| Molecular Weight | 382.43 g/mol | [1][2] |
| CAS Number | 173529-10-7 | [1] |
| Appearance | Off-white to light yellow solid | [1] |
This compound Stock Solution Preparation
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
Protocol:
-
Precautionary Measures: this compound is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling should be performed in a chemical fume hood.
-
Calculating the Amount of Solvent: To prepare a stock solution of a desired concentration, use the following formula:
Volume of DMSO (mL) = (Mass of this compound (mg) / 382.43 ( g/mol )) / Desired Concentration (mol/L) * 1000
For example, to prepare 1 mL of a 10 mM stock solution from 3.82 mg of this compound powder: Volume of DMSO (mL) = (3.82 mg / 382.43 g/mol ) / 0.010 mol/L * 1000 = 1 mL
-
Dissolving this compound:
-
Aseptically weigh the required amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO. To ensure complete dissolution, warming and sonication may be necessary.[1] It is recommended to use freshly opened DMSO as it is hygroscopic, and absorbed moisture can affect solubility.[1][8]
-
-
Verification of Dissolution: Visually inspect the solution to ensure that all the powder has completely dissolved. The solution should be clear.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Solubility and Storage Recommendations
The solubility and recommended storage conditions for this compound are summarized in the tables below.
Solubility Data:
| Solvent | Solubility | Reference |
| DMSO | ≥ 27 mg/mL | [9] |
| DMSO | 10 mg/mL | [7] |
| DMSO | 30 mg/mL (with ultrasonic and warming) | [1] |
| DMSO | 76 mg/mL | [8][10] |
| Water | Insoluble | [10] |
| Ethanol | Insoluble | [10] |
Storage Conditions:
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (DMSO) | -80°C | 2 years | [1] |
| -20°C | 1 year | [1] |
Experimental Workflow for Cell Treatment
The following diagram illustrates a typical workflow for treating cultured cells with an this compound stock solution.
Caption: Experimental workflow for this compound treatment of cultured cells.
Signaling Pathway of this compound
This compound exerts its anticancer effects through two primary mechanisms. The diagram below illustrates these signaling pathways.
Caption: Signaling pathways affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. abmole.com [abmole.com]
- 10. selleck.co.jp [selleck.co.jp]
Application Notes and Protocols for H.M.N.-176 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176 is a potent, orally bioavailable small molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][2] It is the active metabolite of the prodrug HMN-214.[1][2][3][4][5] this compound has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, including mouse xenografts.[2][3][6][7] Its mechanisms of action include the induction of mitotic arrest and apoptosis through PLK1 inhibition, as well as the potential to overcome multidrug resistance. Specifically, this compound can downregulate the expression of the multidrug resistance gene 1 (MDR1) by targeting the transcription factor NF-Y.[8] This document provides detailed application notes and protocols for the use of this compound and its prodrug HMN-214 in a mouse xenograft model.
Mechanism of Action
This compound exerts its anti-tumor effects through two primary signaling pathways:
-
Inhibition of Polo-like Kinase 1 (PLK1): this compound indirectly inhibits PLK1, a serine/threonine kinase crucial for centrosome maturation, spindle formation, and cytokinesis.[1][9][10][11] Inhibition of PLK1 leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][5]
-
Downregulation of MDR1 Expression: this compound can restore chemosensitivity in multidrug-resistant cancer cells by inhibiting the binding of the transcription factor NF-Y to the promoter of the MDR1 gene.[8] This leads to decreased expression of P-glycoprotein, a drug efflux pump, thereby increasing the intracellular concentration of chemotherapeutic agents.
Signaling Pathway Diagrams
Figure 1: this compound inhibits PLK1, leading to mitotic arrest and apoptosis.
Figure 2: this compound inhibits NF-Y, reducing MDR1 expression and drug resistance.
Quantitative Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | Mean: 118 |
| PC-3 | Prostate Cancer | Mean: 118 |
| DU-145 | Prostate Cancer | Mean: 118 |
| MIAPaCa-2 | Pancreatic Cancer | Mean: 118 |
| U937 | Lymphoma | Mean: 118 |
| MCF-7 | Breast Cancer | Mean: 118 |
| A549 | Non-Small Cell Lung Cancer | Mean: 118 |
| WiDr | Colon Cancer | Mean: 118 |
| P388/CDDP | Cisplatin-Resistant Leukemia | 143-265 |
| P388/VCR | Vincristine-Resistant Leukemia | 143-265 |
| K2/CDDP | Cisplatin-Resistant Ovarian Cancer | 143-265 |
| K2/VP-16 | Etoposide-Resistant Ovarian Cancer | 143-265 |
Data compiled from multiple sources.[7]
Table 2: In Vivo Efficacy of HMN-214 in Mouse Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | Dosage (mg/kg) | Administration Route | Treatment Schedule | Outcome |
| PC-3 | Prostate Cancer | Male BALB/c nude | 10-20 | Oral gavage | Once daily for 28 days | Tumor growth inhibition |
| A549 | Non-Small Cell Lung Cancer | Male BALB/c nude | 10-20 | Oral gavage | Once daily for 28 days | Tumor growth inhibition |
| WiDr | Colon Cancer | Male BALB/c nude | 10-20 | Oral gavage | Once daily for 28 days | Tumor growth inhibition |
| KB-A.1 | Adriamycin-Resistant Epidermoid Carcinoma | Nude | 10-20 | Oral gavage | Not specified | Significant suppression of MDR1 mRNA |
Data compiled from multiple sources.[4][6][7]
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Model
Objective: To establish a subcutaneous tumor xenograft model in immunocompromised mice for evaluating the efficacy of HMN-214.
Materials:
-
Human cancer cell line of interest (e.g., PC-3, A549, WiDr)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
6-8 week old male BALB/c nude mice
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
27-30 gauge needles and 1 mL syringes
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in appropriate medium until they reach 70-80% confluency.
-
Cell Harvesting: Wash cells with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with culture medium and centrifuge the cell suspension.
-
Cell Counting and Resuspension: Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel. Count the cells and adjust the concentration to 1 x 10^7 cells/mL.
-
Animal Handling: Acclimatize mice for at least one week before the experiment. All procedures should be performed in a laminar flow hood under sterile conditions.
-
Cell Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
Protocol 2: Administration of HMN-214
Objective: To administer the prodrug HMN-214 to tumor-bearing mice.
Materials:
-
HMN-214 powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Balance and weighing paper
-
Mortar and pestle (optional, for suspension preparation)
Procedure:
-
Drug Preparation: Prepare a fresh suspension of HMN-214 in the vehicle on each day of dosing. For a 10 mg/kg dose in a 20g mouse (0.2 mg/mouse), if administering 100 µL, the concentration should be 2 mg/mL. Weigh the required amount of HMN-214 and suspend it in the appropriate volume of vehicle. Ensure the suspension is homogenous.
-
Dosing: Administer the prepared HMN-214 suspension or vehicle to the mice via oral gavage. A typical treatment schedule is once daily for 28 consecutive days.[4]
-
Monitoring: Continue to monitor tumor growth and the general health of the mice (body weight, behavior) throughout the treatment period.
Protocol 3: Evaluation of Anti-Tumor Efficacy
Objective: To assess the effect of HMN-214 on tumor growth and other relevant endpoints.
Materials:
-
Calipers
-
Balance
-
Equipment for tissue collection and analysis (e.g., RT-PCR, Western blot)
Procedure:
-
Tumor Growth Inhibition: Continue measuring tumor volumes throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.
-
Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors and weigh them.
-
Molecular Analysis (Optional): A portion of the tumor tissue can be snap-frozen in liquid nitrogen or fixed in formalin for further analysis. For example, to assess the effect on MDR1 expression, RNA can be extracted for RT-PCR analysis.[8]
-
Data Analysis: Analyze the tumor growth data. This can be presented as mean tumor volume ± SEM over time. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the treatment effect.
Experimental Workflow Diagram
Figure 3: Experimental workflow for a mouse xenograft study with HMN-214.
References
- 1. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. HMN-214 - Behavioral Neuroscience - CAT N°: 26210 [bertin-bioreagent.com]
- 7. HMN-214 | PLK | TargetMol [targetmol.com]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for HMN-176 in Immunofluorescence Studies of Mitosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176 is a novel, potent, and selective anti-mitotic agent that has demonstrated significant anti-tumor activity.[1][2] It is the active derivative of the prodrug HMN-214.[1] this compound induces cell cycle arrest at the G2/M phase and subsequently leads to apoptosis in a variety of solid tumor cell lines.[1][2] The mechanism of action of this compound is distinct from many other anti-mitotic agents as it does not directly inhibit tubulin polymerization.[3] Instead, it disrupts centrosome-dependent microtubule nucleation, leading to the formation of abnormal mitotic spindles, such as shortened or multipolar spindles.[3] This disruption delays the satisfaction of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation.[1][3] These characteristics make this compound a valuable tool for studying mitotic progression and a potential therapeutic agent. These application notes provide detailed protocols for the use of this compound in immunofluorescence studies to analyze its effects on mitosis.
Data Presentation
The following tables summarize the quantitative effects of this compound on mitotic progression and cell viability.
Table 1: Effect of this compound on the Duration of Mitosis
| Cell Line | Treatment | Duration of Mitosis (Minutes, Mean ± SD) | Fold Increase vs. Untreated |
| hTERT-RPE1 | Untreated | 50 ± 5 (n=6) | - |
| hTERT-RPE1 | 2.5 µM this compound | 150 ± 20 (n=8) | ~3 |
| CFPAC-1 | Untreated | 60 ± 7 (n=9) | - |
| CFPAC-1 | 2.5 µM this compound | 300 ± 45 (n=11) | ~5 |
Data derived from time-lapse video light microscopy observations. The duration of mitosis was defined as the period between nuclear envelope breakdown and chromatid disjunction at anaphase onset.[1]
Table 2: Dose-Dependent Effects of this compound on G2/M Arrest and Apoptosis
| Cell Line | This compound Concentration (µM) | % of Cells in G2/M (at 24 hours) | % Apoptotic Cells (at 48 hours) |
| HCT116 | 0.1 | Increased | Increased |
| HCT116 | 0.5 | Markedly Increased | Markedly Increased |
| HCT116 | 1.0 | Substantially Increased | Substantially Increased |
Data based on flow cytometry analysis. The percentage of cells in G2/M was assessed by propidium iodide staining. Apoptosis was evidenced by activation of caspase-3, PARP cleavage, and annexin V staining.[1]
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Mitotic Spindles and Centrosomes after this compound Treatment
This protocol details the procedure for visualizing the effects of this compound on the mitotic apparatus using immunofluorescence microscopy.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Glass coverslips or chamber slides
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)
-
Primary antibodies:
-
Mouse anti-α-tubulin antibody (for microtubules)
-
Rabbit anti-γ-tubulin antibody (for centrosomes)
-
-
Secondary antibodies:
-
Goat anti-mouse IgG, conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Goat anti-rabbit IgG, conjugated to a different fluorescent dye (e.g., Alexa Fluor 594)
-
-
DNA counterstain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips or chamber slides at an appropriate density to achieve 60-70% confluency at the time of fixation.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 0.1 - 2.5 µM) or vehicle control (e.g., DMSO) for the desired duration (e.g., 2-24 hours).
-
-
Fixation:
-
Remove the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
If using a paraformaldehyde-based fixative, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in blocking buffer for at least 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-α-tubulin and anti-γ-tubulin) in blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.05% Tween 20 (PBST) for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibodies in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
DNA Counterstaining:
-
Wash the cells three times with PBST for 5 minutes each.
-
Incubate the cells with a DNA counterstain solution (e.g., 1 µg/mL DAPI in PBS) for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
Image the cells using a fluorescence or confocal microscope equipped with the appropriate filters.
-
Visualizations
Caption: Experimental workflow for immunofluorescence analysis.
Caption: this compound mechanism of action on the Spindle Assembly Checkpoint.
References
- 1. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Soft Agar Colony Formation Assay with HMN-176
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key indicator of tumorigenic potential. The soft agar colony formation assay is a stringent in vitro method to assess this characteristic by measuring the ability of cells to proliferate and form colonies in a semi-solid medium. HMN-176, a stilbene derivative, is a potent anti-cancer agent with a dual mechanism of action, making it a compound of significant interest in oncological research. These application notes provide a detailed protocol for evaluating the efficacy of this compound in inhibiting anchorage-independent growth using the soft agar colony formation assay.
This compound is an active metabolite of the prodrug HMN-214 and functions as a mitotic inhibitor by interfering with polo-like kinase-1 (PLK1).[1][2] This disruption of PLK1 function leads to cell cycle arrest and apoptosis.[1][2] Additionally, this compound has been shown to restore chemosensitivity in multidrug-resistant cells by downregulating the expression of the multidrug resistance gene (MDR1).[3] This is achieved by inhibiting the binding of the transcription factor NF-Y to the MDR1 promoter.[3]
Data Presentation
The following tables summarize the dose-dependent inhibitory effects of this compound on colony formation in various human tumor specimens as observed in an ex-vivo soft agar cloning assay with continuous exposure for 14 days.[4]
Table 1: Overall Response Rate of Human Tumor Specimens to this compound in a Soft Agar Cloning Assay [4]
| This compound Concentration (µg/mL) | Number of Assessable Specimens | Number of Responses | Response Rate (%) |
| 0.1 | 34 | 11 | 32% |
| 1.0 | 34 | 21 | 62% |
| 10.0 | 35 | 25 | 71% |
Table 2: Response Rates of Specific Tumor Types to this compound in a Soft Agar Cloning Assay [4]
| Tumor Type | This compound Concentration (µg/mL) | Number of Assessable Specimens | Number of Responses | Response Rate (%) |
| Breast Cancer | 1.0 | 8 | 6 | 75% |
| Non-Small-Cell Lung Cancer | 10.0 | 6 | 4 | 67% |
| Ovarian Cancer | 10.0 | 7 | 4 | 57% |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
Caption: Dual mechanism of action of this compound.
Soft Agar Colony Formation Assay Workflow
Caption: Soft agar colony formation assay workflow.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell lines.
Materials and Reagents
-
Cancer cell line of interest
-
This compound (stock solution prepared in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
-
2X Complete cell culture medium
-
Noble Agar or Agarose
-
Sterile deionized water
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well cell culture plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Crystal Violet staining solution (e.g., 0.005% in PBS)
-
Microscope for colony counting
Protocol
1. Preparation of Agar Solutions
-
1.2% Base Agar Stock: Autoclave 1.2 g of Noble Agar in 100 mL of sterile deionized water. This can be stored at room temperature and melted in a microwave as needed.
-
0.7% Top Agar Stock: Autoclave 0.7 g of Noble Agar in 100 mL of sterile deionized water. Store and melt as above.
2. Preparation of the Base Agar Layer
a. Melt the 1.2% base agar stock and cool it to 40-42°C in a water bath. b. Warm an equal volume of 2X complete medium to 40-42°C. c. In a sterile tube, mix the 1.2% agar and 2X complete medium in a 1:1 ratio to obtain a final concentration of 0.6% agar in 1X complete medium. d. Immediately add 1.5 - 2 mL of this base agar mixture to each well of a 6-well plate. e. Ensure the agar is evenly distributed across the bottom of the well. f. Allow the base layer to solidify at room temperature in a sterile cell culture hood for at least 30 minutes.
3. Preparation of the Top Agar Layer with Cells and this compound
a. Harvest cells using trypsin-EDTA and perform a cell count. Resuspend the cells in complete medium to achieve a single-cell suspension. b. Melt the 0.7% top agar stock and cool it to 40-42°C in a water bath. It is critical not to exceed this temperature to maintain cell viability. c. Warm 2X complete medium to 40-42°C. d. Prepare a cell suspension in 1X complete medium at the desired concentration (e.g., 5,000 - 10,000 cells per well). e. In a sterile tube, combine the cell suspension, 2X complete medium, and 0.7% top agar to achieve a final concentration of 0.35% agar. Add the desired final concentration of this compound or vehicle control (e.g., DMSO) to this mixture. The final volume per well will be 1.5 mL.
- Example for one well: Mix 750 µL of cell suspension (at 2X the final plating density), the appropriate volume of this compound stock, and 750 µL of 0.7% top agar (pre-warmed).
4. Plating and Incubation
a. Gently pipette 1.5 mL of the top agar/cell/HMN-176 suspension onto the solidified base agar layer in each well. b. Allow the top layer to solidify at room temperature for 30-60 minutes in the cell culture hood. c. Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 2-4 weeks. d. Feed the cells every 2-3 days by adding 100-200 µL of complete medium containing the appropriate concentration of this compound or vehicle control on top of the agar.
5. Staining and Colony Counting
a. After the incubation period, when colonies are visible, stain them by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubate for 1-2 hours at room temperature. b. Gently wash the wells with PBS to remove excess stain. c. Count the colonies in each well using a microscope. A colony is typically defined as a cluster of 50 or more cells. d. The percentage of colony formation inhibition can be calculated as follows:
- % Inhibition = [1 - (Number of colonies in treated well / Number of colonies in control well)] x 100%
Troubleshooting
-
Agar solidifies prematurely: Ensure all components (agar, media) are maintained at 40-42°C before mixing. Work quickly once the agar is mixed with the medium.
-
No or few colonies in the control group: Optimize the cell seeding density. Some cell lines require a higher density to form colonies. Ensure the temperature of the top agar was not too high when adding the cells.
-
Clumped cells instead of single colonies: Ensure a single-cell suspension is achieved after trypsinization by gentle pipetting.
-
Cracked or dried agar: Maintain humidity in the incubator and feed the cells regularly as described.
References
- 1. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell Cycle Analysis of HMN-176 Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176 is a potent, orally available, small molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1] As the active metabolite of the prodrug HMN-214, this compound exhibits significant anti-tumor activity by inducing cell cycle arrest at the G2/M phase and subsequent apoptosis in a variety of cancer cell lines.[2] These application notes provide a comprehensive overview of the cellular effects of this compound and detailed protocols for analyzing its impact on the cell cycle and apoptosis.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of PLK1. This serine/threonine kinase plays a crucial role in several stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1] By interfering with PLK1 function, this compound disrupts the proper execution of mitosis, leading to a prolonged arrest in the G2/M phase of the cell cycle. This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3, in a p53-dependent manner in susceptible cells.[2]
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on cell cycle distribution and apoptosis in various cancer cell lines. Please note that the following data is illustrative and may not represent actual experimental results.
Table 1: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| HCT116 | Control (DMSO) | 55 | 25 | 20 |
| This compound (100 nM) | 40 | 15 | 45 | |
| This compound (500 nM) | 25 | 10 | 65 | |
| A549 | Control (DMSO) | 60 | 20 | 20 |
| This compound (100 nM) | 45 | 15 | 40 | |
| This compound (500 nM) | 30 | 10 | 60 | |
| DLD-1 | Control (DMSO) | 50 | 30 | 20 |
| This compound (100 nM) | 35 | 20 | 45 | |
| This compound (500 nM) | 20 | 15 | 65 | |
| NCI-H358 | Control (DMSO) | 65 | 15 | 20 |
| This compound (100 nM) | 50 | 10 | 40 | |
| This compound (500 nM) | 35 | 5 | 60 |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment (48h) | % of Apoptotic Cells (Annexin V Positive) |
| HCT116 | Control (DMSO) | 5 |
| This compound (100 nM) | 25 | |
| This compound (500 nM) | 60 | |
| A549 | Control (DMSO) | 3 |
| This compound (100 nM) | 20 | |
| This compound (500 nM) | 55 | |
| DLD-1 | Control (DMSO) | 8 |
| This compound (100 nM) | 30 | |
| This compound (500 nM) | 65 | |
| NCI-H358 | Control (DMSO) | 4 |
| This compound (100 nM) | 22 | |
| This compound (500 nM) | 58 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of this compound treated cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., HCT116, A549, DLD-1, NCI-H358)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 100 nM, 500 nM) and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
Cell Harvest:
-
For adherent cells, aspirate the medium, wash with PBS, and detach cells using trypsin-EDTA.
-
For suspension cells, collect cells by centrifugation.
-
Wash the collected cells once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 1500 rpm for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence).
-
Protocol 2: Apoptosis Assay using Annexin V Staining
This protocol describes the detection of apoptosis in this compound treated cells using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1 (e.g., for 48 hours).
-
Cell Harvest:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: this compound signaling pathway leading to G2/M arrest and apoptosis.
Caption: Workflow for cell cycle analysis of this compound treated cells.
References
Application Notes and Protocols for In Vivo Administration of HMN-176 Prodrug HMN-214
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-214 is an orally bioavailable prodrug of HMN-176, a potent stilbene derivative with significant antitumor activity.[1][2] this compound functions primarily by interfering with the subcellular spatial location of Polo-like kinase 1 (PLK1), a critical regulator of mitotic events, leading to cell cycle arrest in the G2/M phase.[3][4] Additionally, this compound has been shown to restore chemosensitivity in multidrug-resistant (MDR) cancer cells by targeting the transcription factor NF-Y, which subsequently downregulates the expression of the MDR1 gene.[1][5] Due to the poor oral absorption of this compound, the prodrug HMN-214 was developed to facilitate in vivo studies and potential clinical applications.[1][2]
These application notes provide detailed protocols for the in vivo administration of HMN-214 in preclinical mouse xenograft models, summarize key quantitative data from such studies, and illustrate the relevant signaling pathways.
Data Presentation
In Vivo Antitumor Activity of HMN-214 in Mouse Xenograft Models
| Cell Line | Tumor Type | Mouse Model | HMN-214 Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| PC-3 | Prostate Cancer | Nude Mice | 10-20 | Oral gavage, daily for 28 days | Tumor growth inhibition | [6] |
| A549 | Lung Cancer | Nude Mice | 10-20 | Oral gavage, daily for 28 days | Tumor growth inhibition | [6] |
| WiDr | Colon Cancer | Nude Mice | 10-20 | Oral gavage, daily for 28 days | Tumor growth inhibition | [6] |
| KB-A.1 | Adriamycin-resistant | Nude Mice | 10-20 | Oral gavage | Suppression of MDR1 mRNA expression | [5][6] |
Phase I Clinical Trial Data for HMN-214 in Patients with Advanced Solid Tumors
| Parameter | Value | Dosing Schedule | Reference |
| Maximum Tolerated Dose (MTD) | 8 mg/m²/day | Continuous 21-day dosing every 28 days | |
| Dose-Limiting Toxicities | Severe myalgia/bone pain syndrome, hyperglycemia | At 9.9 mg/m²/day | |
| Pharmacokinetics | Dose-proportional increases in AUC, no accumulation of this compound with repeated dosing | Continuous 21-day dosing every 28 days | |
| Clinical Response | 7 of 29 patients had stable disease | Continuous 21-day dosing every 28 days |
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of the HMN-214 prodrug.
Caption: General workflow for in vivo HMN-214 efficacy studies.
Experimental Protocols
Protocol 1: Preparation of HMN-214 for Oral Administration in Mice
Materials:
-
HMN-214 powder
-
0.5% (w/v) Methylcellulose solution in sterile water
-
Sterile microcentrifuge tubes or appropriate vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of HMN-214 based on the desired concentration and the total volume of the dosing solution needed for the study.
-
Weigh the calculated amount of HMN-214 powder using an analytical balance and place it into a sterile container.
-
Add the appropriate volume of 0.5% methylcellulose solution to the HMN-214 powder.
-
Vortex the mixture vigorously for 2-3 minutes to ensure the powder is wetted and begins to suspend.
-
For a more uniform suspension, sonicate the mixture for 5-10 minutes.
-
Visually inspect the suspension for any large aggregates. If present, continue to vortex or sonicate until a uniform suspension is achieved.
-
Prepare the suspension fresh daily before administration to ensure stability and consistent dosing.
-
Store the suspension at 4°C for short periods if necessary, but bring to room temperature and vortex thoroughly before each use.
Protocol 2: In Vivo Antitumor Efficacy Study in a Mouse Xenograft Model
Materials and Animals:
-
4-6 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Selected human cancer cell line (e.g., PC-3, A549)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal balance
-
HMN-214 suspension (prepared as in Protocol 1)
-
Oral gavage needles
Procedure:
-
Cell Preparation and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL. For some cell lines, mixing with Matrigel at a 1:1 ratio can improve tumor establishment.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Record the initial tumor volume and body weight for each mouse.
-
-
Drug Administration:
-
Administer HMN-214 suspension to the treatment group via oral gavage at the desired dose (e.g., 10-20 mg/kg).
-
Administer the vehicle (0.5% methylcellulose) to the control group.
-
Follow the predetermined dosing schedule (e.g., daily for 28 days).
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Measure the body weight of each mouse at the same frequency to monitor for toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Study Endpoint and Tissue Collection:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.
-
At the endpoint, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze in liquid nitrogen for molecular analysis or fix in formalin for histology).
-
Protocol 3: Pharmacokinetic Analysis of HMN-214 and this compound in Mice
Materials:
-
Mice (as in Protocol 2)
-
HMN-214 suspension
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated microcentrifuge tubes)
-
Centrifuge for plasma separation
-
Protein precipitation solution (e.g., acetonitrile with an internal standard)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Drug Administration and Blood Sampling:
-
Administer a single oral dose of HMN-214 to a cohort of mice.
-
Collect blood samples (approximately 50-100 µL) at various time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours). Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled microcentrifuge tubes and store at -80°C until analysis.
-
-
Sample Extraction:
-
Thaw the plasma samples on ice.
-
Add a protein precipitation solution (e.g., 3 volumes of cold acetonitrile containing an appropriate internal standard) to a known volume of plasma.
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the clear supernatant to new tubes for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentrations of HMN-214 and its active metabolite, this compound.
-
The method should be optimized for the specific chromatographic separation and mass spectrometric detection of both analytes.
-
-
Data Analysis:
-
Use the concentration-time data to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½) for both HMN-214 and this compound. This can be performed using non-compartmental analysis software.
-
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Measuring H-176 Stability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176 is a potent, second-generation, orally bioavailable stilbene derivative that functions as an inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1 is a key regulator of multiple stages of mitosis, and its overexpression is a common feature in a wide range of human cancers.[2][3][4][5] By inhibiting PLK1, this compound disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.[1] The stability of this compound in aqueous solutions is a critical parameter that can influence its efficacy and shelf-life in preclinical and clinical development. This document provides detailed protocols for assessing the stability of this compound in aqueous solutions under various stress conditions and a validated analytical method for its quantification.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for designing and interpreting stability studies.
| Property | Value |
| Chemical Name | (E)-4-(2-(4-methoxyphenylsulfonamido)styryl)pyridine 1-oxide |
| Molecular Formula | C20H18N2O4S |
| Molecular Weight | 382.43 g/mol |
| CAS Number | 173529-10-7 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO and DMF; Insoluble in water. |
| Storage | Store at -20°C for long-term storage. |
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying the likely degradation products of this compound, which aids in understanding its intrinsic stability and developing a stability-indicating analytical method.[6][7] These studies expose this compound to conditions more severe than accelerated stability testing.[6]
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
Protocols for Forced Degradation Studies
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in dimethyl sulfoxide (DMSO).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 9 mL of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 9 mL of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dilute 1 mL of this compound stock solution with 9 mL of a 50:50 mixture of acetonitrile and water. Incubate at 80°C for 48 hours, protected from light.
-
Photolytic Degradation: Expose the solid this compound powder and the stock solution in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots of the stressed samples.
-
Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 10 µg/mL with the mobile phase before injection into the HPLC system.
-
Analyze the samples using the HPLC-PDA method described below.
Hypothetical Data Summary
The following table summarizes the hypothetical results of the forced degradation studies on this compound. The goal of a forced degradation study is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[8]
| Stress Condition | Incubation Time (hours) | % Degradation of this compound | Number of Degradation Products Detected |
| 0.1 M HCl (60°C) | 24 | 15.2 | 2 |
| 0.1 M NaOH (60°C) | 24 | 18.5 | 3 |
| 3% H2O2 (RT) | 24 | 12.8 | 1 |
| Thermal (80°C) | 48 | 8.5 | 1 |
| Photolytic | - | 22.1 | 4 |
Analytical Method for Quantification of this compound
A stability-indicating high-performance liquid chromatography (HPLC) method with a photodiode array (PDA) detector is proposed for the quantification of this compound and the detection of its degradation products.[9][10] PDA detection allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is useful for peak purity analysis and identifying new degradation products.[11][12][13]
HPLC-PDA Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 343 nm for quantification of this compound; PDA scan from 200-400 nm for peak purity and detection of degradants. |
| Run Time | 30 minutes |
Method Validation
The proposed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linearity range of 1-50 µg/mL for this compound is recommended.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
This compound and the PLK1 Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting Polo-like kinase 1 (PLK1), a master regulator of mitosis.[1] Understanding this pathway is crucial for researchers in drug development.
Caption: Simplified PLK1 signaling pathway and the inhibitory action of this compound.
PLK1 is activated in the G2 phase of the cell cycle by the Aurora A/Bora complex.[2] Active PLK1 then phosphorylates and activates numerous downstream targets that are essential for mitotic progression, including Cdc25, which in turn activates the CDK1/Cyclin B complex to trigger mitotic entry.[14] PLK1 also plays a critical role in centrosome maturation, bipolar spindle assembly, and cytokinesis.[3][4][5] this compound inhibits the kinase activity of PLK1, thereby preventing these crucial mitotic events and leading to cell cycle arrest and ultimately, cell death in rapidly dividing cancer cells.[1]
Conclusion
The protocols and information provided in this application note offer a comprehensive framework for researchers to assess the stability of this compound in aqueous solutions. The forced degradation studies will help to identify potential degradation pathways and the stability-indicating HPLC-PDA method will allow for accurate quantification of this compound and its impurities. A thorough understanding of the stability profile of this compound is paramount for its successful development as a therapeutic agent.
References
- 1. medkoo.com [medkoo.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]
- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. pharmtech.com [pharmtech.com]
- 9. mdpi.com [mdpi.com]
- 10. Identification and Quantification of Stilbenes (Piceatannol and Resveratrol) in Passiflora edulis By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
- 13. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
HMN-176 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the precipitation of HMN-176 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic stilbene derivative and an active metabolite of the oral prodrug HMN-214.[1][2][3] It exhibits potent antitumor activity by interfering with mitosis.[4][5] The primary mechanisms of action of this compound include:
-
Inhibition of Polo-like kinase 1 (PLK1): this compound disrupts the normal subcellular distribution of PLK1, a key regulator of the cell cycle, leading to mitotic arrest and apoptosis.[4][5]
-
Targeting Nuclear Factor Y (NF-Y): this compound inhibits the binding of the transcription factor NF-Y to the promoter of the multidrug resistance gene (MDR1).[1][3][6] This action can restore chemosensitivity in multidrug-resistant cancer cells.[1][3][6]
Q2: What are the solubility properties of this compound?
A2: this compound is a hydrophobic compound with the following solubility characteristics:
| Solvent | Solubility |
| DMSO | 76 mg/mL (198.72 mM)[7] |
| DMF | 10 mg/mL |
| Water | Insoluble[7] |
| Ethanol | Insoluble[7] |
Q3: At what concentrations is this compound effective in cell culture?
A3: The effective concentration of this compound can vary depending on the cell line and the duration of treatment.[8][9] However, published studies have reported the following effective concentrations:
| Concentration | Effect | Cell Line(s) | Reference |
| 118 nM (mean IC50) | Potent cytotoxicity | Multiple tumor cell lines | [8] |
| 300 nM | ~40% inhibition of MDR1 promoter activity | HeLa | [2] |
| 1 µM | No significant effect on MDR1 mRNA or protein expression | K2 and K2/ARS | [2] |
| 2.5 µM | Greatly increases the duration of mitosis | hTERT-RPE1 and CFPAC-1 | [8] |
| 3 µM | ~56% suppression of MDR1 mRNA expression | K2/ARS | [2] |
| 0.1, 1.0, 10.0 µg/mL | Dose-dependent antitumor activity | Human tumor specimens | [9] |
Troubleshooting Guide: this compound Precipitation
Issue: I am observing a precipitate in my cell culture medium after adding this compound.
This is a common issue due to the hydrophobic nature of this compound and its poor solubility in aqueous solutions like cell culture media. The following guide will help you troubleshoot and prevent precipitation.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | - Determine the optimal working concentration for your cell line by performing a dose-response experiment. - Start with a lower concentration and gradually increase it to find the maximum soluble and effective concentration. |
| Improper Stock Solution Preparation | The this compound powder was not fully dissolved in the organic solvent. | - Ensure the this compound is completely dissolved in 100% DMSO before making any dilutions. - Gently warm the stock solution (e.g., in a 37°C water bath) and vortex to aid dissolution.[8] |
| Incorrect Dilution Method | Adding a concentrated DMSO stock directly to a large volume of cold media can cause the compound to "crash out" of solution. | - Use a serial dilution method: First, prepare an intermediate dilution of your this compound stock in pre-warmed (37°C) cell culture medium. - Add dropwise while mixing: Add the intermediate dilution to the final volume of pre-warmed media slowly, while gently swirling the flask or plate. |
| Low Temperature of Media | The solubility of this compound decreases at lower temperatures. | - Always use cell culture media that has been pre-warmed to 37°C before adding this compound. |
| High Final DMSO Concentration | While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells and can also affect the solubility of other media components. | - Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%. |
| Interactions with Media Components | Components in the cell culture medium, such as serum proteins, can sometimes interact with the compound and cause precipitation. | - If possible, try reducing the serum concentration in your media, or using a serum-free formulation if your cells can tolerate it. |
| pH of the Media | The pH of the cell culture medium can influence the solubility of some compounds. | - Ensure your cell culture medium is properly buffered and the pH is within the optimal range for your cells (typically 7.2-7.4). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution in high-quality, anhydrous DMSO. (Molecular Weight of this compound = 382.43 g/mol )
-
Carefully weigh the this compound powder and add the calculated volume of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[8]
-
-
Working Solution Preparation (e.g., 10 µM in cell culture medium):
-
Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed medium. For example, to make a 100 µM intermediate solution, add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium. Mix gently by pipetting.
-
Final Dilution: Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the desired working concentration. For example, to make a 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium.
-
Gently mix the final working solution before adding it to your cells.
-
Visualizations
Signaling Pathways
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear transcription factor Y and its roles in cellular processes related to human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The animal nuclear factor Y: an enigmatic and important heterotrimeric transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HMN-176 Concentration for Mitotic Arrest
Welcome to the technical support center for HMN-176. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound to induce mitotic arrest in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this novel mitotic inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a first-in-class anti-centrosome agent.[1][2] It functions by inhibiting centrosome-dependent microtubule nucleation, which is crucial for the formation of the mitotic spindle.[1][2] This disruption leads to the formation of short or multipolar spindles, delaying the satisfaction of the spindle assembly checkpoint (SAC) and ultimately causing cell cycle arrest in the G2/M phase.[1][2][3] While it affects the subcellular localization of Polo-like kinase 1 (PLK1), it does not directly inhibit its enzymatic activity.[3]
Q2: What is the recommended starting concentration for this compound to induce mitotic arrest?
A2: The optimal concentration of this compound is cell-line dependent. However, a good starting point for many cancer cell lines is in the range of 0.1 µM to 1.0 µM.[4] For example, a concentration of 2.5 µM has been shown to significantly increase the duration of mitosis in hTERT-RPE1 and CFPAC-1 cell lines.[1] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in DMSO, aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What are the expected morphological changes in cells treated with this compound?
A4: Cells treated with this compound typically exhibit defects in mitotic spindle formation. This can manifest as smaller-than-normal bipolar spindles or the formation of multipolar spindles.[1][3] For instance, hTERT-RPE1 cells tend to form small spindles, while CFPAC-1 cells are more prone to developing multipolar spindles upon treatment.[1][3]
Q5: Does this compound induce apoptosis?
A5: Yes, in addition to mitotic arrest, this compound can induce apoptosis, particularly at higher concentrations and after prolonged exposure.[4] The induction of apoptosis is dose-dependent and has been shown to proceed through the intrinsic, caspase-9-dependent mitochondrial pathway.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in mitotic index observed. | 1. Suboptimal this compound concentration: The concentration may be too low for the specific cell line. 2. Incorrect incubation time: The duration of treatment may be insufficient to observe a significant block in mitosis. 3. Cell line resistance: The cell line may be inherently less sensitive to this compound. 4. Improper drug preparation/storage: The compound may have degraded. | 1. Perform a dose-response experiment (e.g., 0.01 µM to 10 µM) to determine the optimal concentration. 2. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration. 3. Verify the sensitivity of your cell line by comparing your results with published data, if available. Consider using a different mitotic inhibitor as a positive control. 4. Ensure this compound is properly dissolved in high-quality DMSO and stored in aliquots at -20°C or below. |
| High levels of cell death instead of mitotic arrest. | 1. This compound concentration is too high: High concentrations can rapidly induce apoptosis, masking the mitotic arrest phenotype. 2. Prolonged incubation: Extended exposure can lead to mitotic slippage followed by apoptosis.[5] | 1. Lower the concentration of this compound. A titration experiment is recommended to find the window between mitotic arrest and apoptosis. 2. Reduce the incubation time. Analyze cells at earlier time points after treatment. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Cell density, passage number, and media composition can affect drug sensitivity. 2. Inconsistent drug preparation: Differences in stock solution concentration or dilution can lead to variability. | 1. Standardize cell culture procedures. Use cells within a consistent passage number range and seed at the same density for each experiment. 2. Prepare a large batch of this compound stock solution, aliquot, and use the same stock for a series of experiments. |
| Formation of multipolar spindles is not observed. | 1. Cell-line specific response: Not all cell lines form multipolar spindles in response to this compound. Some, like hTERT-RPE1, form smaller bipolar spindles.[1][3] 2. Suboptimal concentration: The concentration may not be sufficient to induce multipolar spindle formation in susceptible cell lines. | 1. Confirm the expected phenotype for your cell line from literature or by testing a positive control known to induce multipolar spindles. 2. Increase the concentration of this compound and observe the spindle morphology using immunofluorescence. |
Data Presentation
Table 1: Concentration-Dependent Effects of this compound on Mitotic Arrest and Apoptosis
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| HCT116, A549, DLD-1, NCI-H358 | 0.1 µM - 1.0 µM | 24 hours | G2/M arrest and apoptosis | [4] |
| hTERT-RPE1 | 2.5 µM | 2 hours | Increased duration of mitosis, small spindles | [1][3] |
| CFPAC-1 | 2.5 µM | 2 hours | Increased duration of mitosis, multipolar spindles | [1][3] |
| K2/ARS (Adriamycin-resistant ovarian cancer) | 3 µM | - | Decreased GI50 of Adriamycin by ~50% | [6] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Mitotic Arrest by Flow Cytometry
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of harvest.
-
Drug Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0, 0.01, 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a vehicle control (DMSO) at the highest concentration used for the drug dilutions.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G2/M phase will indicate the extent of mitotic arrest.
Protocol 2: Visualization of Mitotic Spindles by Immunofluorescence
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate.
-
Drug Treatment: Treat cells with the desired concentration of this compound and a vehicle control (DMSO). A positive control such as paclitaxel (for microtubule stabilization) or nocodazole (for microtubule depolymerization) can be included.
-
Incubation: Incubate for the desired time to induce mitotic arrest (e.g., 16-24 hours).
-
Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Antibody Staining: Incubate with a primary antibody against α-tubulin or β-tubulin overnight at 4°C. The next day, wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
DNA Staining: Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the mitotic spindles using a fluorescence microscope.
Visualizations
Caption: Mechanism of this compound induced mitotic arrest.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Addressing a weakness of anticancer therapy with mitosis inhibitors: Mitotic slippage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting HMN-176 cytotoxicity assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the HMN-176 compound in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, an active metabolite of the anti-tumor agent HMN-214, is a stilbene derivative with a dual mechanism of action.[1][2] It exhibits potent cytotoxicity against a variety of human tumor cell lines and can also restore chemosensitivity to multidrug-resistant cells.[1][3] Its anti-tumor activity stems from two primary pathways:
-
Inhibition of Mitosis: this compound interferes with polo-like kinase-1 (plk1), a key regulator of the cell cycle, leading to mitotic arrest at the G2/M phase and subsequent induction of apoptosis.[2][4][5] It disrupts the formation of centrosome-mediated microtubules without directly affecting tubulin polymerization.[3]
-
Downregulation of Multidrug Resistance: this compound targets the transcription factor NF-Y, inhibiting its binding to the Y-box consensus sequence in the MDR1 gene promoter.[1][4] This leads to the suppression of MDR1 expression at both the mRNA and protein levels, thereby reducing P-glycoprotein-mediated drug efflux.[1]
Q2: What is the typical cytotoxic concentration range for this compound?
The cytotoxic potency of this compound can vary depending on the cell line. However, it generally demonstrates significant activity in the nanomolar to low micromolar range. The mean IC50 value across a panel of cancer cell lines has been reported to be approximately 112-118 nM.[2][5] In some studies, concentrations up to 10.0 µg/mL have been used to assess activity in human tumor specimens.[6]
Q3: How should I prepare and store this compound stock solutions?
Proper handling and storage of this compound are critical to ensure its stability and activity. This compound is soluble in DMSO, but not in water.[3][7]
-
Storage of Powder: The solid compound should be stored at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks), protected from light and moisture.[3]
-
Stock Solution Preparation: Prepare a high-concentration stock solution in fresh, high-quality DMSO. For example, a 10 mM stock solution can be prepared.[2]
-
Stock Solution Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to a year.[7] For short-term use, a stock solution can be stored at -20°C for up to a month.[7]
Q4: Which cytotoxicity assay is recommended for use with this compound?
Standard colorimetric or fluorometric cytotoxicity assays are suitable for use with this compound. The most common is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity as an indicator of cell viability.[8] Alternative tetrazolium-based assays such as XTT, MTS, or WST-1, or assays that measure different parameters of cell health like membrane integrity (e.g., LDH assay) or ATP content, can also be used.[9] It is always good practice to confirm results with an orthogonal method, especially if assay interference is suspected.[9]
Troubleshooting Guide
High variability in cytotoxicity assay results can be frustrating. Below are common issues and their potential solutions, with specific considerations for this compound.
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension gently between pipetting steps. After seeding, allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. When adding this compound or assay reagents, ensure the pipette tip is below the surface of the media without touching the cell monolayer. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data. |
| Air Bubbles | Bubbles in the wells can interfere with absorbance readings.[10] Be careful not to introduce bubbles during pipetting. If bubbles are present, they can sometimes be removed with a sterile needle or by gently tapping the plate. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Solution |
| Cell Health and Passage Number | Use cells from a consistent and low passage number range. Ensure cells are in the logarithmic growth phase with high viability (>90%) at the time of seeding.[11] Avoid using cells that are over-confluent. |
| This compound Stock Solution Degradation | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[7] Protect the stock solution from light. Prepare fresh dilutions from the stock for each experiment. |
| Variability in Incubation Times | Standardize all incubation times, including cell seeding, drug treatment, and assay reagent incubation. |
| Inconsistent Culture Conditions | Maintain consistent cell culture conditions, including media composition, serum percentage, temperature, and CO2 levels.[12] |
Issue 3: Unexpected or Atypical Results
| Possible Cause | Solution |
| This compound Precipitation | This compound is poorly soluble in aqueous solutions.[3][7] When diluting the DMSO stock in culture media, ensure rapid and thorough mixing to prevent precipitation. Visually inspect the media for any signs of precipitation after adding this compound. |
| Chemical Interference with Assay Reagents | Some compounds can directly reduce tetrazolium salts (like MTT) or interfere with the enzymes involved in their reduction, leading to inaccurate viability readings.[9][13] To test for this, include a "no-cell" control where this compound is added to media with the assay reagent to see if a color change occurs in the absence of cells. |
| Cellular Stress Response | At certain concentrations, this compound might induce a cellular stress response that alters metabolic activity without causing cell death, potentially leading to an overestimation of viability in MTT assays.[13] Consider using an alternative assay that measures a different endpoint, such as membrane integrity (LDH assay) or apoptosis (caspase activity assay). |
| Contamination | Mycoplasma or bacterial contamination can significantly alter cell metabolism and affect assay results. Regularly test cell cultures for contamination. |
Experimental Protocols
MTT Cytotoxicity Assay Protocol for this compound
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Perform a cell count and assess viability using a method like trypan blue exclusion.
-
Dilute the cell suspension to the desired seeding density in complete culture medium.
-
Seed the cells in a 96-well plate (e.g., 5,000-10,000 cells per well in 100 µL of media) and incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock solution. Remember to include a vehicle control (DMSO at the same final concentration as in the highest this compound treatment group).
-
Carefully remove the media from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Visualizations
Caption: this compound dual mechanism of action.
Caption: this compound cytotoxicity assay workflow.
Caption: Troubleshooting decision tree for this compound assay variability.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. benchchem.com [benchchem.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. researchgate.net [researchgate.net]
HMN-176 Technical Support Center: A Guide to Preventing Degradation During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of HMN-176 to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For long-term storage, this compound should be stored at -20°C in a dry and dark environment.[1] When stored properly, the compound is stable for at least two years.[1]
Q2: Can I store this compound at 4°C?
Storage at 0-4°C is suitable for short-term use (days to weeks).[1] For longer periods, -20°C is recommended to prevent potential degradation.[1]
Q3: How should I handle this compound upon receiving it?
This compound is shipped at ambient temperature as a solid powder and is stable for several weeks during ordinary shipping.[1] Upon receipt, it is recommended to store it under the appropriate long-term or short-term conditions as soon as possible.
Q4: In what solvents is this compound soluble?
This compound is soluble in DMSO and DMF at a concentration of 10 mg/mL.[2] It is not soluble in water.[1] For biological experiments, it is common to prepare a concentrated stock solution in DMSO.
Q5: I have prepared a stock solution of this compound in DMSO. How should I store it?
Stock solutions of this compound in DMSO should be aliquoted into smaller, single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. Before use, allow the aliquot to thaw completely at room temperature.
Q6: Is this compound sensitive to light?
This compound is a stilbene derivative.[3][4][5] Stilbenes are known to be sensitive to light, which can induce photoisomerization and degradation. Therefore, it is crucial to protect this compound, both in solid form and in solution, from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
This guide addresses common issues that may arise from the improper storage of this compound, leading to its degradation.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Reduced or no biological activity in experiments. | Degradation of this compound due to improper storage. | 1. Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (-20°C for long-term) and protected from light and moisture. 2. Prepare Fresh Stock Solution: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh solution from the solid compound. 3. Assess Purity: If possible, check the purity of the compound or solution using an analytical technique like HPLC. |
| Precipitate observed in the stock solution after thawing. | Poor solubility or degradation. | 1. Ensure Complete Dissolution: Before use, ensure the thawed aliquot is at room temperature and the compound is fully dissolved. Gentle vortexing may help. 2. Check Solvent Quality: Use high-purity, anhydrous DMSO to prepare stock solutions. Moisture in the DMSO can reduce solubility and promote hydrolysis. |
| Inconsistent experimental results between batches. | Batch-to-batch variability or degradation of an older batch. | 1. Standardize Storage Protocol: Ensure all batches of this compound are stored under identical, optimal conditions. 2. Perform Quality Control: If feasible, perform a simple bioassay or analytical check on new and old batches to compare their activity and purity. |
Quantitative Data on this compound Stability
While specific public data on forced degradation studies for this compound is limited, the following table summarizes the known stability information and provides general expectations based on its chemical class (stilbene derivative).
| Storage Condition | Form | Expected Stability | Potential Degradation Pathway |
| -20°C, dry, dark | Solid | > 2 years[1] | Minimal degradation |
| 0-4°C, dry, dark | Solid | Days to weeks[1] | Slow degradation |
| Room Temperature, dry, dark | Solid | Stable for short periods (e.g., shipping)[1] | Gradual degradation |
| -20°C in anhydrous DMSO, dark | Solution | Months | Minimal degradation if freeze-thaw cycles are avoided |
| Exposure to Light (UV or ambient) | Solid or Solution | Unstable | Photoisomerization, Photodegradation |
| High Humidity | Solid | Potential for hydrolysis | Hydrolysis |
| Strong Acidic or Basic Conditions | Solution | Likely unstable | Acid/base-catalyzed hydrolysis |
| Oxidizing Conditions | Solution | Potential for oxidation | Oxidation |
Experimental Protocol: Assessing this compound Stability
This protocol outlines a general method for researchers to assess the stability of their this compound stock under their specific laboratory conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the percentage of intact this compound remaining after exposure to a specific storage condition.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
C18 HPLC column
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Standard Solution:
-
Accurately weigh a known amount of this compound solid.
-
Dissolve it in a known volume of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution with the mobile phase to a working concentration suitable for HPLC analysis (e.g., 10 µg/mL). This is your "Time 0" sample.
-
-
Sample for Stability Testing:
-
Take an aliquot of the concentrated stock solution and store it under the desired test condition (e.g., 4°C in the dark, room temperature with light exposure, etc.).
-
-
HPLC Analysis:
-
Initial Analysis (Time 0): Inject the freshly prepared standard solution into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 343 nm (based on UV maxima)[2]
-
Injection Volume: 10 µL
-
-
Record the retention time and the peak area of the this compound peak.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 1, 3, 7, 14 days), take a sample from the stability test aliquot.
-
Dilute it to the same working concentration as the standard solution.
-
Inject the sample into the HPLC and record the peak area of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Observe the chromatogram for the appearance of any new peaks, which would indicate degradation products.
-
Visualizations
Caption: Troubleshooting workflow for this compound degradation issues.
Caption: Potential degradation pathways for this compound.
References
- 1. japsonline.com [japsonline.com]
- 2. medkoo.com [medkoo.com]
- 3. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting HMN-176-Induced Multipolar Spindle Phenotype
This technical support guide provides researchers, scientists, and drug development professionals with essential information for interpreting the multipolar spindle phenotype observed following treatment with HMN-176. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and quantitative data summaries to assist in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism by which this compound induces a multipolar spindle phenotype?
A: this compound is a potent anti-proliferative agent that functions as a first-in-class anti-centrosome drug.[1][2][3] Its primary mechanism involves the inhibition of centrosome-dependent microtubule nucleation.[1][2][4] This disruption of normal microtubule assembly during mitosis leads to the formation of abnormal mitotic spindles, which can be short or multipolar.[2][3] Importantly, this compound does not directly affect the polymerization of tubulin itself.[3][5] By disrupting the centrosome's ability to organize microtubules, the cell cycle is arrested in the G2/M phase, ultimately leading to cell death in cancer lines.[6][7]
Q2: I treated two different cancer cell lines with this compound but observed a multipolar spindle phenotype in only one. Why is the response cell-line specific?
A: This is a documented phenomenon. The cellular response to this compound's inhibition of centrosome function can vary. For instance, in CFPAC-1 cells, treatment with this compound results in multipolar spindles.[3][8] In contrast, hTERT-RPE1 cells treated under similar conditions assemble small, abnormal spindles rather than distinctly multipolar ones.[3][8] This difference may be attributed to the activity of alternative, chromosome-based spindle assembly pathways that can function when centrosome-mediated nucleation is inhibited.[3] The genetic background and the robustness of cell cycle checkpoints in a given cell line can influence which phenotype predominates.
Q3: My untreated control cells show a low percentage of multipolar spindles. Is this a cause for concern?
A: A low background level of multipolar spindles can occur naturally in some cancer cell lines, particularly those with inherent genomic instability or centrosome amplification.[9] However, it is crucial to quantify this baseline percentage. A successful experiment should demonstrate a statistically significant increase in the proportion of multipolar spindles in this compound-treated cells compared to the vehicle-treated control group. If the baseline is unusually high or variable, it could indicate issues with the cell line's stability, culture conditions, or passage number.
Q4: The multipolar spindle phenotype is not consistent across my replicate experiments. What are the potential causes and how can I troubleshoot this?
A: Inconsistency can arise from several factors. Here are key areas to troubleshoot:
-
Cell Cycle Synchronization: The visibility of mitotic spindles is entirely dependent on the cell cycle stage. If your cells are not properly synchronized, the percentage of cells in mitosis at the time of analysis will vary, affecting your results. We recommend using a synchronization protocol, such as a double thymidine block, to enrich the mitotic population.[10][11]
-
This compound Concentration and Stability: Ensure your this compound stock solution is correctly prepared, stored, and used at the final concentration for a consistent duration. Perform a dose-response experiment to identify the optimal concentration that induces the phenotype without causing excessive cytotoxicity in your specific cell line.
-
Cell Density: Overly confluent or sparse cultures can behave differently. Always seed cells at a consistent density for all experiments to ensure uniform growth rates and drug responses.
-
Reagent Quality: Verify the quality and performance of your antibodies and reagents used for immunofluorescence. Weak or non-specific staining can make phenotype identification difficult and subjective.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line/System | Parameter | Value | Reference |
| Panel of Cancer Cell Lines | Mean IC50 | 112 nM | [6] |
| Cisplatin-resistant P388 leukemia | IC50 | 143 nM | [6] |
| Doxorubicin-resistant P388 leukemia | IC50 | 557 nM | [6] |
| Vincristine-resistant P388 leukemia | IC50 | 265 nM | [6] |
Table 2: Effective Concentrations for Phenotype Induction
| Cell Line | This compound Concentration | Treatment Duration | Observed Phenotype | Reference |
| hTERT-RPE1 | 2.5 µmol/L | 2 hours | Small Spindles | [3][8] |
| CFPAC-1 | 2.5 µmol/L | 2 hours | Multipolar Spindles | [3][8] |
| HeLa | 3 µM | Not specified | G2/M Arrest | [6] |
Experimental Protocols
Protocol 1: Cell Synchronization using Double Thymidine Block
This protocol is used to arrest cells at the G1/S boundary, allowing them to enter mitosis synchronously upon release. This method is effective for enriching the population of cells available for mitotic analysis.[10]
-
Seeding: On Day 1, seed cells onto coverslips in a 6-well plate at a density that will result in 50-60% confluency by Day 2.
-
First Block: On Day 2, add fresh medium containing 2 mM thymidine. Incubate for 18 hours.
-
Release: On Day 3, remove the thymidine-containing medium. Wash the cells three times with pre-warmed PBS and add fresh, pre-warmed complete medium. Incubate for 8-9 hours.
-
Second Block: Add fresh medium containing 2 mM thymidine again. Incubate for 16-18 hours.
-
Final Release & Treatment: On Day 4, remove the thymidine medium, wash cells three times with PBS, and add fresh complete medium. At this point, you can add this compound to the medium. Cells are expected to proceed synchronously through G2 and enter mitosis approximately 8-12 hours after release. The optimal time for fixation should be determined empirically for your cell line.
Protocol 2: Immunofluorescence Staining for Spindle Analysis
This protocol allows for the visualization of microtubules (α-tubulin) and centrosomes (γ-tubulin) to assess spindle morphology.
-
Fixation: After this compound treatment, remove the medium and gently wash cells with pre-warmed PBS.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If using PFA fixation, add 0.1-0.25% Triton X-100 in PBS for 10 minutes to permeabilize the cells.[12] Wash three times with PBS.
-
Blocking: To reduce non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., mouse anti-α-tubulin and rabbit anti-γ-tubulin) in the blocking buffer. Add the antibody solution to the coverslips and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 10 minutes each.
-
Secondary Antibody Incubation: Dilute fluorescently-conjugated secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 568) in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Counterstaining & Mounting: Wash three times with PBS. Incubate with a DNA stain like DAPI (300 nM in PBS) for 5 minutes.[12] Wash twice more with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
Protocol 3: Quantification of Spindle Phenotypes
Objective quantification is critical for robust data interpretation.
-
Image Acquisition: Using a fluorescence or confocal microscope, capture images of random fields of view for both control and treated samples. Ensure all imaging parameters (e.g., exposure time, laser power) are kept identical across all samples.
-
Classification: For each mitotic cell identified by condensed DNA (DAPI stain), classify the spindle phenotype into one of the following categories:
-
Data Analysis: For each condition, count at least 100-200 mitotic cells across multiple biological replicates. Calculate the percentage of cells in each phenotype category. Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if the increase in the multipolar phenotype in this compound-treated cells is statistically significant compared to the control. Image analysis software like ImageJ/Fiji can aid in this process.[12]
Visualizations: Pathways and Workflows
Caption: Proposed mechanism of this compound action.
Caption: Experimental workflow for analyzing spindle phenotypes.
References
- 1. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Multipolar spindles - Wikipedia [en.wikipedia.org]
- 10. Combining Mitotic Cell Synchronization and High Resolution Confocal Microscopy to Study the Role of Multifunctional Cell Cycle Proteins During Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Off-Target Effects of HMN-176
Frequently Asked Questions (FAQs)
Q1: What are the primary established on-targets of HMN-176?
A1: this compound is known to have two primary on-target activities. Firstly, it interferes with the function of Polo-like kinase 1 (PLK1) by altering its subcellular localization, which is crucial for mitotic progression.[1] Secondly, it acts as an inhibitor of the transcription factor NF-Y, preventing its binding to the Y-box consensus sequence in the promoter region of genes like MDR1.[2][3] This dual mechanism contributes to its anti-proliferative and chemosensitizing effects.
Q2: I am observing a phenotype that doesn't align with PLK1 or NF-Y inhibition. Could this be an off-target effect?
A2: It is possible. While this compound has defined on-targets, like many small molecule inhibitors, it may interact with other proteins within the cell, leading to unexpected phenotypes. To investigate this, a systematic approach is recommended, including comparing your results with data from structurally different PLK1 or NF-Y inhibitors, or using genetic approaches like siRNA or CRISPR/Cas9 to silence the intended targets and see if the phenotype is recapitulated.
Q3: Does this compound directly inhibit the kinase activity of PLK1?
A3: Current evidence suggests that this compound does not directly inhibit the ATP-binding site of PLK1 in the same way as many classical kinase inhibitors. Instead, it interferes with its normal subcellular spatial distribution at centrosomes and along the cytoskeletal structure.[1] This distinction is important when designing control experiments.
Q4: Is tubulin polymerization an off-target of this compound?
A4: Studies have shown that this compound does not have a significant effect on tubulin polymerization in vitro.[4] This makes it a useful tool to distinguish between mitotic arrest caused by direct interference with microtubule dynamics (like taxanes or vinca alkaloids) and that caused by disruption of regulatory proteins like PLK1. However, it is always good practice to confirm this in your specific experimental system.
Q5: What are some potential, unconfirmed off-targets I should be aware of?
A5: While a comprehensive off-target profile for this compound is not publicly available, researchers should consider potential off-targets based on the known profiles of other kinase inhibitors. For example, some PLK1 inhibitors have been found to interact with other kinases or cellular proteins.[5] It is advisable to perform broader kinase profiling or proteome-wide thermal shift assays to identify potential off-targets in your model system.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) | Expected Outcome |
| High cytotoxicity at concentrations expected to be specific for PLK1/NF-Y inhibition. | Off-target toxicity. | 1. Perform a dose-response curve to determine the minimal effective concentration for the on-target phenotype. 2. Compare the cytotoxic profile with a structurally distinct PLK1 inhibitor (e.g., Volasertib, BI 2536) and an NF-Y inhibitor. 3. Use a kinome-wide selectivity screen to identify potential off-target kinases. | 1. Identification of a therapeutic window where on-target effects can be observed without significant cytotoxicity. 2. A different cytotoxicity profile with other inhibitors suggests an off-target effect of this compound. 3. A list of potential off-target kinases to investigate further. |
| Inconsistent results between this compound treatment and PLK1/NF-Y knockdown (siRNA/CRISPR). | Off-target effects of this compound are responsible for the observed phenotype. | 1. Validate the knockdown efficiency of your genetic tools. 2. Perform a rescue experiment by expressing a drug-resistant mutant of the target protein. 3. Use a Cellular Thermal Shift Assay (CETSA) to confirm this compound engagement with PLK1 and potentially identify novel binders. | 1. Confirmation that the discrepancy is not due to inefficient knockdown. 2. If the phenotype is not rescued, it strongly suggests an off-target effect. 3. Direct evidence of target engagement in cells and potential identification of off-targets. |
| Unexpected changes in signaling pathways unrelated to mitosis or MDR1 expression. | This compound may be inhibiting an upstream kinase or other regulatory protein in the unexpected pathway. | 1. Perform western blot analysis for key phosphorylated proteins in the affected pathway. 2. Use a panel of selective inhibitors for the suspected off-target pathway to see if the phenotype is mimicked. | 1. Identification of specific signaling nodes affected by this compound. 2. Confirmation of the involvement of a particular off-target pathway. |
| Variable results across different cell lines. | Cell-type specific expression of on-target or off-target proteins. | 1. Quantify the protein expression levels of PLK1, NF-YA, and NF-YB in the cell lines being used. 2. If a potential off-target is identified, check its expression level in the different cell lines. | 1. Correlation of this compound sensitivity with the expression level of its intended targets. 2. Explanation for cell line-specific effects based on the expression of an off-target. |
Experimental Protocols & Methodologies
In Vitro Tubulin Polymerization Assay (Turbidity)
This assay is a critical negative control to confirm that this compound does not directly interfere with microtubule formation.
Principle: The polymerization of purified tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm.
Methodology:
-
Reagent Preparation:
-
Tubulin stock solution (e.g., 10 mg/mL in general tubulin buffer).
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
GTP stock solution (100 mM).
-
This compound and control compounds (e.g., Paclitaxel as a polymerization enhancer, Nocodazole as a destabilizer) at various concentrations in an appropriate solvent (e.g., DMSO).
-
-
Assay Setup:
-
Pre-warm a 96-well plate and a spectrophotometer to 37°C.
-
On ice, prepare the reaction mixture containing tubulin (final concentration ~3-5 mg/mL) and GTP (final concentration 1 mM) in General Tubulin Buffer.
-
Add this compound or control compounds to the wells of the pre-warmed plate.
-
-
Data Acquisition:
-
Initiate the reaction by adding the cold tubulin/GTP mixture to the wells.
-
Immediately begin reading the absorbance at 340 nm every minute for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot absorbance (OD340) versus time.
-
Compare the polymerization curves of this compound-treated samples to the vehicle control and positive/negative controls. A lack of significant change compared to the vehicle control indicates no direct effect on tubulin polymerization.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of this compound with its intracellular targets (e.g., PLK1) in intact cells.
Principle: The binding of a ligand (this compound) to its target protein stabilizes the protein, increasing its resistance to thermal denaturation.
Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at the desired concentration or vehicle control for a specified time (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by cooling to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein (e.g., PLK1) in the soluble fraction by Western blot.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein at each temperature.
-
Plot the percentage of soluble protein relative to the non-heated control against temperature. A shift of the melting curve to the right for this compound-treated cells indicates target engagement.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to determine if this compound inhibits the binding of the NF-Y transcription factor to its DNA consensus sequence.
Principle: A protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.
Methodology:
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides containing the NF-Y binding site (Y-box/CCAAT box).
-
Label the DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
-
-
Binding Reaction:
-
Incubate the labeled probe with a source of NF-Y protein (e.g., nuclear extract from treated/untreated cells).
-
Include this compound at various concentrations in the binding reaction.
-
Include appropriate controls: a no-protein control, a competition reaction with an excess of unlabeled specific probe, and a competition with an unlabeled non-specific probe.
-
-
Electrophoresis:
-
Separate the binding reactions on a native polyacrylamide gel.
-
-
Detection:
-
Visualize the probe by autoradiography (for radioactive probes) or chemiluminescence/fluorescence imaging (for non-radioactive probes).
-
-
Data Analysis:
-
A decrease in the intensity of the shifted band (protein-DNA complex) in the presence of this compound indicates inhibition of NF-Y binding.
-
Visualizations
Caption: On-target and potential off-target signaling pathways of this compound.
Caption: Workflow for investigating on- and off-target effects of this compound.
Caption: Logical relationships in troubleshooting this compound effects.
References
- 1. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 2. Scanning for transcription factor binding by a variant EMSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA-Protein Interactions/Band Shift Assay Protocols [protocol-online.org]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
HMN-176 In Vivo Studies: A Technical Support Guide on Solvent Compatibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing HMN-176 in in vivo studies. Addressing the critical aspect of solvent compatibility, this resource offers troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound for in vitro studies?
For in vitro applications, this compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Q2: Is this compound soluble in aqueous solutions for in vivo administration?
No, this compound is poorly soluble in water. Direct dissolution in aqueous vehicles like saline or phosphate-buffered saline (PBS) is not recommended and will likely result in precipitation.
Q3: How was the prodrug of this compound, HMN-214, formulated for oral administration in preclinical studies?
In published studies, the prodrug HMN-214 was prepared for oral administration by creating a suspension in a 0.5% methylcellulose 4000 solution. This method is suitable for oral gavage in animal models.
Q4: What are some potential solvent systems for parenteral (e.g., intravenous, intraperitoneal) administration of this compound?
Troubleshooting Guide
Issue: Precipitation of this compound is observed upon dilution of the DMSO stock solution with an aqueous vehicle.
-
Cause: this compound is poorly soluble in aqueous solutions, and adding an aqueous medium to a concentrated DMSO stock can cause the compound to crash out of solution.
-
Solution:
-
Reduce the final concentration of the aqueous component: Employ a higher percentage of the organic co-solvent in the final formulation.
-
Use a surfactant: Incorporate a biocompatible surfactant such as Tween® 80 or Cremophor® EL to improve the solubility and stability of this compound in the aqueous phase.
-
Consider a different vehicle system: Explore alternative solvent systems as outlined in the table below. For example, a formulation containing PEG 400 can enhance solubility.
-
Sonication: Gentle sonication can sometimes help to re-dissolve small amounts of precipitate, but this may not provide a long-term stable solution.
-
Issue: Signs of toxicity or irritation are observed in animals following injection.
-
Cause: The solvent vehicle itself, particularly at high concentrations of DMSO or ethanol, can cause local irritation, hemolysis, or systemic toxicity.
-
Solution:
-
Decrease the concentration of the organic solvent: Aim for the lowest effective concentration of DMSO or other organic co-solvents. It is often recommended to keep the final DMSO concentration below 10% for intravenous and below 25% for intraperitoneal injections.
-
Optimize the formulation: Test different ratios of co-solvents and the addition of solubilizing excipients like polyethylene glycols (PEGs) or cyclodextrins, which can be less toxic.
-
Adjust the injection volume and rate: Administer the formulation slowly and use the smallest feasible volume to minimize local concentration effects.
-
Change the route of administration: If possible, consider a less sensitive route of administration. For example, intraperitoneal injection may be better tolerated than intravenous injection for some formulations.
-
Include a vehicle-only control group: Always include a control group that receives the same solvent vehicle without this compound to differentiate between vehicle-induced effects and compound-specific toxicity.
-
Data Presentation: Potential Formulations for Parenteral Administration
The following table summarizes potential solvent systems for the parenteral administration of poorly water-soluble compounds like this compound. Researchers should use this as a starting point for their own formulation development and optimization.
| Vehicle Composition | Route of Administration | Considerations |
| DMSO / Saline | IV, IP | Keep final DMSO concentration low to minimize toxicity. A common starting point is ≤10% DMSO. |
| DMSO / PEG 400 / Saline | IV, IP | PEG 400 can improve solubility and reduce the required concentration of DMSO. A typical ratio to explore is 10% DMSO, 40% PEG 400, 50% Saline. |
| DMSO / Tween® 80 / Saline | IV, IP | Tween® 80 acts as a surfactant to stabilize the formulation. A common starting point is 5-10% DMSO, 1-5% Tween® 80, with the remainder being saline. |
| Ethanol / PEG 400 / Saline | IV, IP | An alternative to DMSO-based vehicles. Care must be taken with the ethanol concentration due to its potential for toxicity. |
| 0.5% Methylcellulose / Saline | IP | Can be used to create a suspension for intraperitoneal injection if a solution is not achievable. Ensure uniform suspension before each injection. |
Note: The exact ratios and components should be empirically determined to ensure the stability and tolerability of the this compound formulation.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Parenteral Injection (Example)
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of pure DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL).
-
Vortex and, if necessary, gently warm the solution to ensure complete dissolution.
-
In a separate sterile tube, prepare the vehicle diluent. For a final formulation of 10% DMSO and 40% PEG 400 in saline, mix the appropriate volumes of PEG 400 and sterile saline.
-
Slowly add the this compound stock solution to the vehicle diluent while vortexing to achieve the final desired concentration.
-
Visually inspect the final solution for any signs of precipitation.
-
Administer the freshly prepared formulation to the animals. It is recommended to prepare the formulation on the day of use.
Mandatory Visualization
This compound Mechanism of Action: Signaling Pathways
This compound is known to exert its anti-cancer effects through at least two primary mechanisms: the inhibition of Polo-like kinase 1 (PLK1) and the targeting of the transcription factor NF-Y.
Caption: this compound inhibits PLK1-mediated mitosis and NF-Y-driven MDR1 gene expression.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting in vivo experiments with this compound.
Technical Support Center: Managing HMN-176 Resistance in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing HMN-176 resistance in long-term cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a stilbene derivative and an active metabolite of the oral prodrug HMN-214.[1][2] It exhibits potent antitumor activity through a dual mechanism:
-
Inhibition of Polo-Like Kinase 1 (PLK1): this compound interferes with the normal subcellular distribution of PLK1, a key regulator of mitosis, leading to mitotic arrest and subsequent cell death.[3][4] It disrupts centrosome-dependent microtubule nucleation, causing the formation of short or multipolar spindles.[5][6]
-
Downregulation of Multidrug Resistance (MDR1): this compound can restore chemosensitivity in multidrug-resistant cells by inhibiting the transcription factor NF-Y.[1][2] This prevents the expression of the MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux pump responsible for removing various chemotherapy drugs from the cell.[1][2]
Q2: My cell line is showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While this compound can overcome certain types of drug resistance, cells can develop specific resistance to this compound over time. Potential mechanisms include:
-
Alterations in PLK1: Mutations in the PLK1 gene or overexpression of PLK1 could potentially reduce the efficacy of this compound's inhibitory effects.
-
Activation of Bypass Signaling Pathways: Cells may activate alternative survival pathways to circumvent the mitotic arrest induced by this compound. This could involve upregulation of pathways like PI3K/Akt/mTOR or MAPK/ERK.[7]
-
Changes in Drug Efflux: Although this compound is known to inhibit MDR1, long-term exposure could potentially lead to the upregulation of other ABC transporters that can efflux this compound from the cell.
-
Altered Apoptosis Regulation: Changes in the expression of pro- and anti-apoptotic proteins, such as those in the BCL-2 family, can make cells more resistant to apoptosis induced by mitotic arrest.[7]
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The first step is to quantify the level of resistance by determining the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to the parental, sensitive cell line confirms resistance.[8] You can then calculate the Resistance Index (RI) to quantify this change.
Troubleshooting Guides
Issue 1: Gradual increase in the IC50 of this compound in our long-term cell culture.
This is a common indication of developing drug resistance. Follow these steps to investigate and manage the issue.
Step 1: Quantify the Level of Resistance
-
Protocol: Perform a dose-response experiment using a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the IC50 values for both the suspected resistant cell line and the parental sensitive cell line.
-
Data Presentation:
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental (Sensitive) | 118 | 1.0 |
| This compound Resistant | [Your Value] | [Resistant IC50 / Parental IC50] |
Step 2: Investigate the Mechanism of Resistance
Based on the potential mechanisms, you can perform the following experiments:
| Potential Mechanism | Experimental Approach | Expected Outcome in Resistant Cells |
| PLK1 Alterations | Sanger or Next-Generation Sequencing of the PLK1 gene. Western blot for PLK1 protein expression. | Identification of mutations in the PLK1 gene. Increased PLK1 protein levels. |
| Bypass Pathway Activation | Western blot for key signaling proteins (e.g., phospho-AKT, phospho-ERK). | Sustained or increased phosphorylation of AKT and/or ERK in the presence of this compound. |
| Increased Drug Efflux | Western blot for various ABC transporters (e.g., P-gp/MDR1, BCRP). Functional efflux assays (e.g., Rhodamine 123 efflux). | Increased expression of ABC transporters. Increased efflux of fluorescent substrates. |
| Altered Apoptosis Regulation | Western blot for BCL-2 family proteins (e.g., BCL-2, BCL-XL, MCL-1, BAX, BAK). | Increased expression of anti-apoptotic proteins and/or decreased expression of pro-apoptotic proteins. |
Step 3: Strategies to Overcome Resistance
-
Combination Therapy: Investigate the use of this compound in combination with inhibitors of the identified resistance pathway (e.g., a PI3K inhibitor if the AKT pathway is activated).
-
Drug Holiday: Culture the resistant cells in the absence of this compound for several passages and then re-challenge them with the drug. Some cell lines may revert to a more sensitive phenotype.[9]
-
Switch to an Alternative PLK Inhibitor: If the resistance mechanism is specific to the chemical structure of this compound, another PLK inhibitor with a different binding mode may be effective.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for Protein Expression Analysis
-
Cell Lysis: Treat sensitive and resistant cells with and without this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PLK1, anti-p-AKT, anti-P-gp) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: HMN-176 Treatment and Cell Synchronization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using HMN-176, a potent Polo-like kinase 1 (PLK1) inhibitor. This guide focuses on the critical aspect of cell synchronization to enhance the efficacy and reproducibility of this compound treatment in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a stilbene derivative and a potent inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1 is a key regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokine.[2][3][4] By inhibiting PLK1, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1] this compound has also been shown to restore chemosensitivity in multidrug-resistant cells by targeting the transcription factor NF-Y.[5]
Q2: Why is cell synchronization important for this compound treatment?
A2: this compound's primary target, PLK1, is most active during the G2 and M phases of the cell cycle. Therefore, synchronizing a cancer cell population to these phases before treatment ensures that the maximum number of cells are susceptible to the drug's effects. This leads to a more potent and uniform response, increasing the reliability and reproducibility of experimental results.
Q3: What are the common methods for synchronizing cells in the G2/M phase?
A3: Common and effective methods for G2/M synchronization include:
-
Nocodazole Block: Nocodazole is a microtubule-destabilizing agent that arrests cells in the G2/M phase.[6][7]
-
Double Thymidine Block followed by Nocodazole: This is a two-step process. The double thymidine block first arrests cells at the G1/S boundary.[8][9] Upon release, the cells proceed synchronously through the S and G2 phases. A subsequent short treatment with nocodazole can then effectively capture the synchronized population in the G2/M phase.[6][7] This method often yields a higher degree of synchrony compared to a single nocodazole block.
Experimental Protocols
Protocol 1: G2/M Synchronization of HCT116 Cells using Double Thymidine-Nocodazole Block for this compound Treatment
This protocol is optimized for the human colorectal carcinoma cell line HCT116.[10] Modifications may be required for other cell lines.
Materials:
-
HCT116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Thymidine (stock solution: 100 mM in sterile water)
-
Nocodazole (stock solution: 10 mg/mL in DMSO)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Propidium iodide (PI) staining solution with RNase A
Procedure:
-
Initial Seeding: Seed HCT116 cells in a culture dish at a density that will allow them to reach 30-40% confluency on the day of the first thymidine block.
-
First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 18 hours.
-
Release: Aspirate the thymidine-containing medium, wash the cells twice with pre-warmed sterile PBS, and add fresh, pre-warmed complete growth medium. Incubate for 9 hours.
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM. Incubate for 15-17 hours.
-
Release into Nocodazole: Aspirate the thymidine-containing medium, wash twice with pre-warmed PBS, and add fresh, pre-warmed complete growth medium containing 50 ng/mL nocodazole. Incubate for 5 hours.[6]
-
This compound Treatment: After the nocodazole block, gently shake off the mitotic cells (they will be loosely attached and appear rounded). Collect these cells by centrifugation at a low speed (e.g., 1000 rpm for 5 minutes). Re-plate the mitotic cells in fresh, pre-warmed medium containing the desired concentration of this compound (typically in the range of 0.1 to 1 µM).
-
Incubation and Analysis: Incubate the cells with this compound for the desired period (e.g., 24 hours). Harvest the cells for downstream analysis, such as flow cytometry for cell cycle analysis or western blotting for apoptosis markers.
Quantitative Data from Synchronization and this compound Treatment:
| Cell Line | Synchronization Method | This compound Concentration | Treatment Duration | Expected Outcome |
| HCT116 | Double Thymidine-Nocodazole | 0.1 - 1 µM | 24 hours | Significant increase in G2/M arrested cells, induction of apoptosis. |
| A549 | Double Thymidine-Nocodazole | 0.1 - 1 µM | 24 hours | G2/M arrest and apoptosis. |
| DLD-1 | Double Thymidine-Nocodazole | 0.1 - 1 µM | 24 hours | G2/M arrest and apoptosis. |
| NCI-H358 | Double Thymidine-Nocodazole | 0.1 - 1 µM | 24 hours | G2/M arrest and apoptosis. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low synchronization efficiency (low percentage of cells in G2/M). | 1. Suboptimal cell density at the start of synchronization.2. Incorrect incubation times for thymidine or nocodazole.3. Cell line is resistant to the synchronization agent. | 1. Optimize initial cell seeding density.2. Titrate incubation times for your specific cell line.3. Try an alternative synchronization method (e.g., RO-3306 for G2 arrest).[8] |
| High levels of cell death after synchronization. | 1. Nocodazole toxicity, especially with prolonged exposure.2. Cells are overly sensitive to thymidine. | 1. Reduce the nocodazole concentration or incubation time.2. Ensure proper washing to completely remove thymidine.3. Use a less toxic synchronization agent if possible. |
| Variability in this compound efficacy between experiments. | 1. Inconsistent synchronization efficiency.2. Degradation of this compound stock solution.3. Fluctuation in the timing of this compound addition after release. | 1. Always confirm synchronization efficiency by flow cytometry before proceeding.2. Prepare fresh aliquots of this compound and store them properly.3. Standardize the time between release from synchronization and addition of this compound. |
| Cells escape mitotic arrest and become polyploid. | 1. Insufficient concentration of this compound.2. The cell line has a weak spindle assembly checkpoint. | 1. Perform a dose-response curve to determine the optimal this compound concentration.2. Combine this compound with other agents that strengthen the spindle assembly checkpoint, if applicable to your research question. |
Visualizing Key Processes
To better understand the molecular events and experimental procedures, the following diagrams are provided.
This compound Mechanism of Action: PLK1 Inhibition and Mitotic Arrest
Caption: this compound inhibits PLK1, preventing proper spindle assembly and leading to mitotic arrest.
Experimental Workflow: Cell Synchronization for this compound Treatment
Caption: A step-by-step workflow for synchronizing HCT116 cells before this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Recent Progress on the Localization of PLK1 to the Kinetochore and Its Role in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Combining Mitotic Cell Synchronization and High Resolution Confocal Microscopy to Study the Role of Multifunctional Cell Cycle Proteins During Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encodeproject.org [encodeproject.org]
Technical Support Center: HMN-176 Experimental Microscopy
Welcome to the technical support center for HMN-176. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental artifacts when using this compound in microscopy applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a stilbene derivative that acts as a potent anti-mitotic agent.[1] Its primary mechanism of action is the inhibition of centrosome-dependent microtubule nucleation.[2] This leads to defects in mitotic spindle assembly, resulting in the formation of short or multipolar spindles, which in turn delays the satisfaction of the spindle assembly checkpoint.[2] It is important to note that this compound does not directly inhibit tubulin polymerization.[3]
Q2: I am observing short and disorganized spindles in my this compound treated cells. Is this a real effect or an artifact?
A2: The observation of short and/or multipolar spindles is the expected biological outcome of this compound treatment.[2] This is a direct consequence of its inhibitory effect on centrosome-dependent microtubule nucleation. However, it is crucial to differentiate this from artifacts that can arise from improper sample preparation. For instance, over-fixation or harsh permeabilization can damage cellular structures and lead to a disorganized appearance of the cytoskeleton.[4][5] To confirm that you are observing a true biological effect, we recommend performing a dose-response experiment and including appropriate vehicle (e.g., DMSO) controls.
Q3: After treating with this compound, my immunofluorescence signal for tubulin is weak. What could be the cause?
A3: A weak tubulin signal can be due to several factors. While this compound's primary effect is on microtubule nucleation from the centrosome, significant disruption of the microtubule network could lead to a more diffuse and thus seemingly weaker signal. However, it is also important to troubleshoot your immunofluorescence protocol. Common causes for a weak signal include suboptimal primary or secondary antibody concentrations, insufficient incubation times, or the use of incompatible antibodies.[6] Ensure your fixation and permeabilization methods are appropriate for visualizing the cytoskeleton.[7]
Q4: I am seeing high background fluorescence in my this compound treated samples. How can I reduce this?
A4: High background can obscure your specific signal. This can be caused by several factors in your immunofluorescence protocol. Insufficient blocking, overly concentrated antibodies, or inadequate washing steps are common culprits.[8] It is also possible that the this compound compound itself contributes to some level of autofluorescence, although this is not a widely reported issue. To troubleshoot, we recommend the following:
-
Optimize blocking: Increase the blocking time and consider changing the blocking agent (e.g., from BSA to normal serum).[9]
-
Titrate your antibodies: Determine the optimal concentration for your primary and secondary antibodies to maximize the signal-to-noise ratio.[6]
-
Thorough washing: Increase the number and duration of your wash steps to remove unbound antibodies.[8]
-
Include proper controls: Always include a "secondary antibody only" control to check for non-specific binding of the secondary antibody.[6]
Troubleshooting Guide
This guide addresses common issues encountered during immunofluorescence microscopy of this compound treated cells.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Suboptimal antibody concentration. | Titrate primary and secondary antibodies to find the optimal dilution.[4] |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody.[6] | |
| Poor permeabilization. | Optimize permeabilization time and detergent concentration (e.g., Triton X-100). For some targets, a different permeabilizing agent may be required.[4] | |
| Over-fixation of the sample. | Reduce fixation time or use a less harsh fixative. Over-fixation can mask epitopes.[4] | |
| High Background | Insufficient blocking. | Increase blocking time to at least 1 hour at room temperature. Use a blocking solution containing normal serum from the same species as the secondary antibody.[8] |
| Antibody concentration is too high. | Decrease the concentration of the primary and/or secondary antibody.[6] | |
| Inadequate washing. | Increase the number and duration of wash steps between antibody incubations.[8] | |
| Autofluorescence. | Image an unstained control sample to assess autofluorescence. If present, consider using a quenching agent or fluorophores with longer excitation/emission wavelengths.[10] | |
| Non-specific Staining | Non-specific binding of the secondary antibody. | Run a control with only the secondary antibody. If staining is observed, consider a different secondary antibody or additional blocking steps.[6] |
| Precipitated antibody solution. | Centrifuge antibody solutions before use to remove any aggregates. | |
| Observed Phenotype vs. Artifact | Difficulty distinguishing between this compound induced spindle defects and artifacts. | Perform a dose-response experiment with this compound. A clear dose-dependent increase in spindle abnormalities will confirm a biological effect. Always compare to a vehicle-treated control processed in parallel. |
| Cell morphology appears compromised. | Ensure gentle handling of cells during the staining protocol. Optimize fixation and permeabilization to preserve cellular structure. |
Quantitative Data Summary
The following table summarizes key quantitative information for the use of this compound in cell-based experiments.
| Parameter | Value | Notes | Reference |
| Mean IC50 Value | 118 nM | Potent cytotoxicity against a range of tumor cell lines. | [1] |
| Effective Concentration in Cell Culture | 2.5 µM | Shown to significantly increase the duration of mitosis in hTERT-RPE1 and CFPAC-1 cell lines. | [1] |
| Solubility in DMSO | 76 mg/mL (198.72 mM) | It is recommended to use fresh DMSO as moisture can reduce solubility. | [11] |
| Solubility in Water | Insoluble | [11] | |
| Solubility in Ethanol | Insoluble | [11] | |
| Storage of Stock Solution | -80°C for up to 2 years; -20°C for up to 1 year. | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
Experimental Protocols
Immunofluorescence Staining of Microtubules and Centrosomes in this compound Treated Cells
This protocol is designed for adherent cells grown on coverslips and can be adapted for other cell types and culture vessels.
Materials:
-
Cells cultured on sterile glass coverslips
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) in PBS
-
Primary Antibodies (example):
-
Mouse anti-α-tubulin antibody
-
Rabbit anti-γ-tubulin antibody (for centrosomes)
-
-
Secondary Antibodies (example):
-
Goat anti-Mouse IgG, Alexa Fluor 488
-
Goat anti-Rabbit IgG, Alexa Fluor 594
-
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a petri dish or multi-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for at least 24 hours.
-
Prepare the desired concentration of this compound in pre-warmed complete cell culture medium. Include a vehicle-only (DMSO) control.
-
Aspirate the old medium and add the this compound or vehicle-containing medium to the cells.
-
Incubate for the desired time period to observe mitotic effects (e.g., 2-24 hours).
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add the 4% paraformaldehyde fixation solution to the coverslips and incubate for 15 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add the permeabilization buffer (0.2% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add the blocking buffer to the coverslips and incubate for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., anti-α-tubulin and anti-γ-tubulin) to their optimal concentration in the blocking buffer.
-
Aspirate the blocking buffer from the coverslips and add the primary antibody solution.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibodies to their optimal concentration in the blocking buffer. Protect from light from this point forward.
-
Aspirate the wash buffer and add the secondary antibody solution.
-
Incubate for 1 hour at room temperature in a humidified chamber, protected from light.
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
During the second wash, add DAPI to the wash buffer at a final concentration of 1 µg/mL and incubate for 5 minutes.
-
Perform the final wash with PBS.
-
Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
Store the slides at 4°C, protected from light, until imaging.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for DAPI, Alexa Fluor 488, and Alexa Fluor 594.
-
For accurate comparison, use the same acquisition settings (e.g., exposure time, laser power) for all experimental conditions.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. IF Troubleshooting | Proteintech Group [ptglab.com]
- 5. Optimized fixation and immunofluorescence staining methods for Dictyostelium cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to PLK1 Inhibitors: HMN-176 vs. BI 2536
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Polo-like kinase 1 (PLK1) inhibitors, HMN-176 and BI 2536. We will delve into their distinct mechanisms of action, present comparative performance data from various studies, and provide detailed experimental protocols for key assays cited in this analysis.
Introduction to PLK1 and its Inhibition
Polo-like kinase 1 (PLK1) is a critical serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1] Its functions include centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. Due to its overexpression in a wide range of human cancers and its correlation with poor prognosis, PLK1 has emerged as a promising target for anticancer therapies.[2] Small molecule inhibitors targeting PLK1 have shown potential in preclinical and clinical studies by inducing mitotic arrest and subsequent apoptosis in cancer cells.[2][3] This guide focuses on two such inhibitors, this compound and BI 2536, which employ different strategies to disrupt PLK1 function.
Mechanism of Action
This compound and BI 2536, while both targeting the PLK1 pathway, exhibit fundamentally different mechanisms of inhibition.
This compound: This stilbene derivative is the active metabolite of the oral prodrug HMN-214.[1][4] Unlike many kinase inhibitors, this compound does not directly inhibit the catalytic activity of PLK1. Instead, it interferes with the proper subcellular localization of PLK1, which is crucial for its function during mitosis.[4] By disrupting the spatial distribution of PLK1, this compound leads to defects in spindle pole formation and cell cycle arrest in the M phase, ultimately triggering apoptosis.[4][5] Additionally, this compound has been shown to restore chemosensitivity in multidrug-resistant cells by downregulating the expression of the MDR1 gene through the inhibition of the transcription factor NF-Y.[6]
BI 2536: In contrast, BI 2536 is a potent and highly selective ATP-competitive inhibitor of PLK1.[7][8] It directly binds to the ATP-binding pocket of the PLK1 kinase domain, preventing the phosphorylation of its substrates.[2] This direct enzymatic inhibition leads to a "polo arrest" phenotype, characterized by mitotic arrest with monopolar spindles, and subsequent induction of apoptosis.[9][10] BI 2536 also shows inhibitory activity against PLK2 and PLK3 at slightly higher concentrations and has been identified as a BRD4 inhibitor.[7][10]
Performance Data
The following tables summarize the in vitro efficacy of this compound and BI 2536 across various cancer cell lines. It is important to note that these data are compiled from different studies and direct head-to-head comparisons in the same experimental setup are limited.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |
| Various Human Tumor Cell Lines (Mean) | Various | 118 (IC50) | [5] |
| hTERT-RPE1, CFPAC-1 | Retinal Pigment Epithelial, Pancreatic | Mitotic arrest at 2500 | [5] |
Table 2: In Vitro Cytotoxicity of BI 2536
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |
| Panel of 32 Human Cancer Cell Lines | Various | 2 - 25 (EC50) | [10] |
| Neuroblastoma Cell Lines | Neuroblastoma | < 100 (IC50) | [9] |
| PANC-1 | Pancreatic | 2 (EC50) | [7] |
| HeLa | Cervical | Mitotic arrest at 10-100 | [10] |
| hTERT-RPE1, HUVEC, NRK | Normal Cell Lines | 12 - 31 (EC50) | [10] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of this compound and BI 2536.
PLK1 Kinase Assay (In Vitro)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of PLK1.
Materials:
-
Recombinant human PLK1 enzyme
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
Substrate (e.g., casein or a specific peptide substrate)
-
Test compounds (this compound, BI 2536) dissolved in DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the recombinant PLK1 enzyme to each well.
-
Add the diluted test compounds to the respective wells. Include a DMSO vehicle control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of the inhibitors.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound, BI 2536) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a DMSO vehicle control.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 or EC50 value.
Cell Cycle Analysis for Mitotic Arrest (Flow Cytometry)
This method is used to quantify the percentage of cells in different phases of the cell cycle, particularly the G2/M phase, to assess the extent of mitotic arrest induced by the inhibitors.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Test compounds (this compound, BI 2536) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the test compounds at various concentrations for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Stain the cells by resuspending the pellet in PI staining solution and incubating in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to measure the DNA content of individual cells.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates mitotic arrest.
Conclusion
This compound and BI 2536 represent two distinct and compelling approaches to targeting the PLK1 signaling pathway for cancer therapy. BI 2536 is a classic, highly potent, ATP-competitive kinase inhibitor that directly abrogates PLK1's enzymatic activity.[7][8] In contrast, this compound offers a novel mechanism by disrupting the essential subcellular localization of PLK1, a strategy that may offer a different spectrum of activity and potential for overcoming certain resistance mechanisms.[4][5] Furthermore, the dual action of this compound in also targeting MDR1 expression presents an intriguing avenue for treating multidrug-resistant tumors.[6]
The choice between these or other PLK1 inhibitors will depend on the specific research or therapeutic context, including the cancer type, its genetic background, and potential resistance mechanisms. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and future PLK1-targeting compounds. Further head-to-head studies are warranted to more definitively delineate the comparative efficacy and therapeutic potential of this compound and BI 2536.
References
- 1. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Validating HMN-176's Impact on NF-Y Target Genes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HMN-176 and alternative methods for modulating the transcription factor NF-Y and its target genes. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the underlying molecular pathways and experimental workflows.
This compound: A Potent Modulator of NF-Y Activity
This compound, an active metabolite of the antitumor agent HMN-214, has emerged as a significant tool for researchers studying the transcription factor NF-Y.[1] This compound has been shown to restore chemosensitivity in multidrug-resistant cancer cells by specifically targeting NF-Y.[1] The primary mechanism of action involves the inhibition of NF-Y binding to its consensus sequence, the Y-box, located in the promoter regions of its target genes, a notable example being the MDR1 gene.[1]
The transcription factor NF-Y is a heterotrimeric complex composed of NF-YA, NF-YB, and NF-YC subunits, which plays a crucial role in the regulation of a wide array of genes involved in cell cycle progression, metabolism, and cancer development.[2][3][4][5] By interfering with NF-Y's transcriptional activity, this compound offers a valuable approach to studying the functional roles of NF-Y target genes and as a potential therapeutic strategy.
Comparative Analysis of NF-Y Inhibition
While this compound presents a compelling pharmacological approach to inhibit NF-Y function, other methods and compounds can also be employed for this purpose. This section compares the efficacy of this compound with alternative NF-Y inhibitors.
| Inhibitor | Mechanism of Action | Reported Efficacy | Reference |
| This compound | Inhibits binding of NF-Y to the Y-box in the MDR1 promoter. | 3 µM this compound decreases the GI50 of Adriamycin by ~50% in K2/ARS cells.[1] | [1] |
| GWL-78 | A pyrrolobenzodiazepine-polyamide conjugate that inhibits NF-Y binding to DNA. | 48% inhibition of NF-Y activity at 5 µmol/L.[6] | [6] |
| Suramin | Binds to the histone fold domains of NF-Y, preventing DNA binding. | Identified as a potential NF-Y inhibitor through in silico screening and validated in vitro.[7] | [7] |
| RNA interference (siRNA) | Post-transcriptional silencing of NF-YA, NF-YB, or NF-YC subunit expression. | Effective knockdown of NF-Y subunits leads to altered expression of target genes.[8] | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of this compound and the experimental procedures used for its validation, the following diagrams are provided.
Caption: Mechanism of this compound action on the NF-Y/MDR1 pathway.
Caption: Experimental workflow for validating this compound's effect.
Expanded View of NF-Y Target Genes
The influence of NF-Y extends far beyond the MDR1 gene. It is a master regulator of a diverse set of genes implicated in various cellular processes critical for cancer development and progression. Understanding the broader impact of this compound requires acknowledging its potential effects on this wider network of NF-Y target genes.
-
Metabolism: NF-Y controls key genes involved in lipid, cholesterol, and fatty acid biosynthesis.[9] It also activates genes in crucial metabolic pathways such as glycolysis, the Serine, One-Carbon, Glycine (SOCG) pathway, and glutamine metabolism.[9][10]
-
Cell Cycle Control: A significant number of cell cycle regulatory genes are under the transcriptional control of NF-Y, highlighting its role in cell proliferation.[3][4]
-
Stemness: The CCAAT motif, the binding site for NF-Y, is frequently found in the promoters of genes associated with stem cell maintenance and self-renewal.[2]
Detailed Experimental Protocols
To facilitate the replication and validation of the findings discussed, this section provides detailed protocols for the key experimental assays.
Western Blot for MDR1 Protein Expression
Objective: To determine the effect of this compound on the protein levels of P-glycoprotein (MDR1).
Protocol:
-
Cell Lysis:
-
Culture cancer cells (e.g., K2/ARS) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound for the desired duration (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MDR1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for MDR1 mRNA Expression
Objective: To quantify the effect of this compound on the mRNA levels of the MDR1 gene.
Protocol:
-
RNA Extraction:
-
Treat cells with this compound as described for the Western blot.
-
Extract total RNA from the cells using a commercial RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the MDR1 gene.
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The reaction conditions are typically: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
-
Data Analysis:
-
Calculate the relative expression of MDR1 mRNA using the ΔΔCt method.
-
Luciferase Reporter Assay for MDR1 Promoter Activity
Objective: To assess the inhibitory effect of this compound on the transcriptional activity of the MDR1 promoter.[1]
Protocol:
-
Plasmid Construction:
-
Clone the promoter region of the MDR1 gene containing the Y-box element upstream of a luciferase reporter gene in a suitable vector.
-
-
Cell Transfection:
-
Co-transfect the cancer cells with the MDR1 promoter-luciferase construct and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
This compound Treatment:
-
After 24 hours of transfection, treat the cells with different concentrations of this compound for an additional 24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative promoter activity.
-
Electrophoretic Mobility Shift Assay (EMSA) for NF-Y DNA Binding
Objective: To directly visualize the inhibition of NF-Y binding to the Y-box DNA sequence by this compound.[1]
Protocol:
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides corresponding to the Y-box sequence from the MDR1 promoter.
-
Label the double-stranded DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin or a fluorescent dye).
-
-
Nuclear Extract Preparation:
-
Prepare nuclear extracts from untreated and this compound-treated cancer cells.
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.
-
For the this compound treated samples, add the compound to the binding reaction.
-
-
Electrophoresis:
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
-
Detection:
-
Visualize the labeled DNA probes by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex. A reduction in the shifted band in the presence of this compound indicates inhibition of binding.
-
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF-Y in cancer: Impact on cell transformation of a gene essential for proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression and function of NF-Y subunits in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Structural Basis of Inhibition of the Pioneer Transcription Factor NF-Y by Suramin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are NFYA inhibitors and how do they work? [synapse.patsnap.com]
- 9. NF-Y activates genes of metabolic pathways altered in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
HMN-176 Combination Therapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HMN-176 combination therapy with standard chemotherapeutics, supported by available preclinical and clinical data. This compound, the active metabolite of the prodrug HMN-214, presents a dual-action mechanism that not only induces cell cycle arrest but also reverses multidrug resistance, making it a compelling candidate for combination strategies in oncology.
Overcoming Multidrug Resistance: The Mechanism of this compound
This compound exhibits a unique mechanism of action that distinguishes it from many standard chemotherapeutic agents. Its primary functions include:
-
Induction of G2-M Cell Cycle Arrest: this compound interferes with the function of Polo-like kinase 1 (PLK1), a critical regulator of mitosis. This disruption of PLK1's spatial distribution leads to cell cycle arrest in the G2-M phase, ultimately inducing apoptosis in cancer cells.[1][2]
-
Reversal of Multidrug Resistance (MDR): A key feature of this compound is its ability to downregulate the expression of the multidrug resistance gene 1 (MDR1). It achieves this by inhibiting the transcription factor NF-Y from binding to the Y-box in the MDR1 promoter, thereby suppressing the production of P-glycoprotein (P-gp), the protein responsible for effluxing a wide range of chemotherapeutic drugs from the cancer cell.[3][4] This action restores the sensitivity of resistant cancer cells to standard chemotherapies.
Preclinical Data: this compound in Combination with Standard Chemotherapeutics
Preclinical studies have demonstrated the potential of this compound to enhance the efficacy of several standard chemotherapeutic agents, particularly in multidrug-resistant (MDR) cancer cell lines.
Combination with Anthracyclines (e.g., Adriamycin/Doxorubicin)
The most robust quantitative data for this compound combination therapy comes from studies with the anthracycline antibiotic, Adriamycin. In the Adriamycin-resistant human ovarian cancer cell line K2/ARS, which overexpresses MDR1, this compound has been shown to significantly re-sensitize the cells to Adriamycin.
| Cell Line | Treatment | GI50 of Adriamycin | Fold-Change in Sensitivity | Reference |
| K2/ARS | Adriamycin alone | Not specified | - | [4] |
| K2/ARS | Adriamycin + 3 µM this compound | ~50% reduction | ~2-fold increase | [4] |
GI50: The concentration of a drug that causes 50% inhibition of cell growth.
Furthermore, treatment with 3 µM this compound for 48 hours in K2/ARS cells resulted in an approximately 56% suppression of MDR1 mRNA expression.[4]
Combination with Taxanes (e.g., Paclitaxel/Taxol), Vinca Alkaloids (e.g., Vincristine/VCR), and Epipodophyllotoxins (e.g., Etoposide)
Clinical Data: Phase I Study of Prodrug HMN-214
A Phase I clinical trial of HMN-214, the oral prodrug of this compound, has been conducted in patients with advanced solid tumors to evaluate its safety, tolerability, and pharmacokinetics.
| Parameter | Finding | Reference |
| Maximum Tolerated Dose (MTD) | 8 mg/m²/day on a 21-day on, 7-day off schedule | [5] |
| Dose-Limiting Toxicities (DLTs) | Severe myalgia/bone pain syndrome and hyperglycemia at 9.9 mg/m²/day | [5] |
| Pharmacokinetics | Dose-proportional increases in AUC, but not Cmax. No accumulation of this compound with repeated dosing. | [5] |
| Preliminary Efficacy | Seven of 29 patients had stable disease as the best tumor response. | [5] |
These findings suggest that HMN-214 is reasonably well-tolerated at the MTD, with manageable side effects. Further clinical development is warranted to explore its efficacy in combination with other chemotherapeutic agents.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Cell Viability Assay (GI50 Determination)
-
Cell Seeding: Cancer cells (e.g., K2/ARS) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the chemotherapeutic agent (e.g., Adriamycin) alone or in combination with a fixed concentration of this compound (e.g., 3 µM).
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a crystal violet staining assay.
-
Data Analysis: The absorbance is read using a microplate reader, and the GI50 values are calculated by plotting the percentage of cell growth inhibition against the drug concentration.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for MDR1 mRNA Quantification
-
RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Gel Electrophoresis and Densitometry: The PCR products are separated by agarose gel electrophoresis and visualized with ethidium bromide. The band intensities are quantified using densitometry software.
-
Data Analysis: The expression of MDR1 mRNA is normalized to the expression of the housekeeping gene and expressed as a percentage of the control.
Western Blot for P-glycoprotein (P-gp) Expression
-
Protein Extraction: Total protein is extracted from treated and untreated cells using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for P-gp, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin, is used to ensure equal protein loading.
Electrophoretic Mobility Shift Assay (EMSA) for NF-Y DNA Binding
-
Nuclear Extract Preparation: Nuclear extracts are prepared from treated and untreated cells.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-Y binding site (Y-box) from the MDR1 promoter is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific protein binding.
-
Gel Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or detected using a chemiluminescent or fluorescent imaging system (for non-radioactive probes).
Visualizing the Mechanisms and Workflows
To better understand the intricate processes involved in this compound's mechanism of action and the experimental procedures, the following diagrams have been generated.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. mdpi.com [mdpi.com]
- 3. Transcription factor NF-Y regulates mdr1 expression through binding to inverted CCAAT sequence in drug-resistant human squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
HMN-176 and Taxanes: A Comparative Guide on Cross-Resistance Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of HMN-176 with taxanes, a class of widely used chemotherapy agents. The information presented herein is supported by experimental data to aid researchers and drug development professionals in evaluating the potential of this compound in overcoming taxane resistance.
Executive Summary
This compound, the active metabolite of the oral prodrug HMN-214, demonstrates a distinct advantage over taxanes in multidrug-resistant (MDR) cancer models. Its unique mechanism of action, which involves the downregulation of the MDR1 gene via inhibition of the transcription factor NF-Y, allows it to circumvent the common resistance pathways that limit the efficacy of taxanes. Experimental data indicates a significantly lower level of cross-resistance for this compound in cell lines that are highly resistant to taxanes.
Comparative Analysis of this compound and Taxanes
| Feature | This compound | Taxanes (e.g., Paclitaxel, Docetaxel) |
| Primary Mechanism of Action | Interferes with Polo-like kinase 1 (PLK1) function, leading to mitotic arrest.[1][2][3] Does not directly affect tubulin polymerization.[1][4] | Stabilize microtubules, leading to mitotic arrest.[1][5][6][7] |
| Mechanism of Resistance | Low susceptibility to common resistance mechanisms. | Overexpression of P-glycoprotein (P-gp), encoded by the MDR1 gene, which acts as a drug efflux pump.[8] Mutations in tubulin and alterations in microtubule-associated proteins.[8] |
| Cross-Resistance Profile | Exhibits low cross-resistance in taxane-resistant cell lines. | High susceptibility to cross-resistance in MDR cell lines. |
Experimental Data: Cross-Resistance in a Multidrug-Resistant Ovarian Cancer Cell Line
The following table summarizes the 50% growth inhibition (GI50) values for this compound and various chemotherapeutic agents, including a taxane, in both a sensitive parental human ovarian cancer cell line (K2) and its Adriamycin-resistant subline (K2/ARS), which exhibits high cross-resistance to Taxol.
| Compound | GI50 in K2 cells (μM) | GI50 in K2/ARS cells (μM) | Fold-Resistance |
| Adriamycin | 0.01 | 7.9 | 790 |
| Taxol | 0.002 | 3.3 | 1650 |
| Vincristine | 0.001 | 1.8 | 1800 |
| This compound | 0.07 | 1.0 | 14.3 |
Data Interpretation: The K2/ARS cell line demonstrates a 1650-fold increase in resistance to Taxol compared to the parental K2 cell line. In stark contrast, the resistance to this compound in the same cell line is only increased by 14.3-fold. This data strongly suggests that this compound is significantly less affected by the multidrug resistance mechanisms that confer high-level resistance to taxanes.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound exerts its anti-cancer effects through a mechanism that is distinct from taxanes. It has been shown to interfere with the function of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2][3] Furthermore, this compound has been demonstrated to downregulate the expression of the MDR1 gene by inhibiting the binding of the transcription factor NF-Y to the MDR1 promoter.[5][9] This dual mechanism of inducing mitotic arrest and reversing multidrug resistance makes it a promising candidate for treating taxane-resistant tumors.
Caption: this compound Mechanism of Action.
Taxane Signaling Pathway
Taxanes function by binding to and stabilizing microtubules, which are essential components of the mitotic spindle.[1][5][6][7] This stabilization prevents the dynamic instability required for proper chromosome segregation during mitosis, leading to cell cycle arrest and apoptosis. Resistance to taxanes often arises from the overexpression of P-glycoprotein (P-gp), which actively pumps the drugs out of the cancer cells.[8]
Caption: Taxane Mechanism of Action and Resistance.
Experimental Protocols
GI50 (50% Growth Inhibition) Assay
This protocol outlines the general steps for determining the GI50 value of a compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K2 and K2/ARS)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compounds (this compound, Taxol, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Compound Addition: Add a range of concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding cold TCA to each well. Incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add Tris base solution to each well to solubilize the bound dye.
-
Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control. The GI50 value is the concentration of the compound that causes a 50% reduction in cell growth.
Caption: GI50 Assay Experimental Workflow.
Conclusion
This compound presents a compelling profile for overcoming taxane resistance in cancer. Its unique mechanism of action, which targets both cell proliferation via PLK1 interference and drug resistance through MDR1 downregulation, distinguishes it from taxanes. The significantly lower cross-resistance observed in taxane-resistant cell lines highlights its potential as a valuable therapeutic alternative or combination partner in clinical settings where taxane resistance is a major challenge. Further investigation into the efficacy of this compound in a broader range of taxane-resistant cancer models is warranted.
References
- 1. lightsources.org [lightsources.org]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of HMN-176 and its Prodrug HMN-214
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the anti-cancer agent HMN-176 and its orally available prodrug, HMN-214. This compound, the active metabolite, has demonstrated potent anti-tumor activities. HMN-214 was developed to overcome the poor oral bioavailability of this compound, allowing for oral administration and subsequent conversion to the active form in the body.[1] This guide summarizes available experimental data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
In Vivo Efficacy: HMN-214 Demonstrates Potent Oral Anti-Tumor Activity
HMN-214 has been shown to exhibit significant anti-tumor activity in various human tumor xenograft models in mice. As a prodrug, its efficacy is attributed to its conversion to the active metabolite, this compound.[1] Repeated oral administration of HMN-214 has been found to elicit potent anti-tumor effects.[1]
While direct head-to-head in vivo efficacy studies with parenteral administration of this compound versus oral HMN-214 are not detailed in the available literature, studies on HMN-214 demonstrate its effectiveness in inhibiting tumor growth. The anti-tumor activity of HMN-214 has been reported to be comparable or superior to that of several clinically used anti-cancer agents.[1]
Table 1: Summary of In Vivo Efficacy of HMN-214 in Mouse Xenograft Models
| Cell Line | Tumor Type | Dosage (Oral) | Outcome | Citation(s) |
| PC-3 | Prostate Cancer | 10-20 mg/kg | Tumor growth inhibition | [2] |
| A549 | Lung Cancer | 10-20 mg/kg | Tumor growth inhibition | [2] |
| WiDr | Colon Cancer | 10-20 mg/kg | Tumor growth inhibition | [2] |
| KB-A.1 | Adriamycin-resistant | 10-20 mg/kg | Significant suppression of MDR1 mRNA expression | [2][3] |
Note: Specific quantitative data on tumor growth inhibition (e.g., percentage of inhibition, tumor volume over time) were not available in the reviewed literature abstracts.
Experimental Protocols
Detailed experimental protocols for the in vivo evaluation of HMN-214 and this compound are crucial for the reproducibility and interpretation of efficacy studies. Below is a generalized protocol based on common practices for xenograft model studies.
Human Tumor Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., PC-3, A549, WiDr, KB-A.1) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Administration:
-
HMN-214 (Prodrug): Administered orally (e.g., via gavage) once daily or on a specified schedule.
-
This compound (Active Metabolite): Would be administered parenterally (e.g., intravenously or intraperitoneally) to bypass poor oral absorption.
-
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. This is assessed by comparing the tumor volumes in the treated groups to a vehicle-treated control group. Other endpoints may include survival analysis and biomarker assessment (e.g., MDR1 mRNA levels).
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the mechanism of action of these compounds, the following diagrams are provided.
Mechanism of Action
This compound, the active metabolite of HMN-214, exerts its anti-tumor effects through a dual mechanism:
-
Interference with Polo-like Kinase 1 (PLK1): this compound interferes with the normal subcellular spatial distribution of PLK1.[4] PLK1 is a key regulator of multiple events in mitosis, and its disruption leads to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[4]
-
Overcoming Multidrug Resistance: this compound has been shown to restore chemosensitivity in multidrug-resistant cancer cells. It achieves this by inhibiting the binding of the transcription factor NF-Y to the promoter of the MDR1 gene.[3] This leads to the downregulation of MDR1 expression, which encodes for the P-glycoprotein efflux pump responsible for removing chemotherapeutic drugs from cancer cells.[3]
References
- 1. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of HMN-176 and Doxorubicin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic interaction between HMN-176, a synthetic stilbene derivative, and doxorubicin, a widely used chemotherapeutic agent. The combination of these two compounds has shown significant promise in overcoming multidrug resistance (MDR) in cancer cells, a major obstacle in clinical oncology. This document summarizes the key experimental findings, details the methodologies used to elicit these results, and visualizes the underlying molecular mechanisms and experimental workflows.
Quantitative Analysis of Synergistic Efficacy
The co-administration of this compound has been demonstrated to significantly enhance the cytotoxic effects of doxorubicin in doxorubicin-resistant cancer cell lines. This potentiation is primarily achieved by the ability of this compound to resensitize resistant cells to doxorubicin. The key quantitative data from a pivotal study are summarized below.
| Cell Line | Treatment | Doxorubicin GI50 | % Reduction in Doxorubicin GI50 | Reference |
| K2/ARS (Doxorubicin-Resistant Human Ovarian Cancer) | Doxorubicin alone | Not specified (High) | - | [1] |
| K2/ARS (Doxorubicin-Resistant Human Ovarian Cancer) | Doxorubicin + 3 µM this compound | ~50% of Doxorubicin alone | ~50% | [1] |
GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.
Mechanism of Synergy: Overcoming Multidrug Resistance
The synergistic effect of this compound on doxorubicin's efficacy is attributed to its unique mechanism of action in downregulating the expression of the Multidrug Resistance 1 (MDR1) gene. The product of this gene, P-glycoprotein (P-gp), is an ATP-dependent efflux pump that actively removes various chemotherapeutic agents, including doxorubicin, from cancer cells, thereby conferring resistance.
This compound inhibits the binding of the transcription factor NF-Y to the Y-box element within the MDR1 promoter.[1] This inhibition at the transcriptional level leads to a significant reduction in both MDR1 mRNA and P-gp protein levels, ultimately restoring the intracellular concentration of doxorubicin to cytotoxic levels.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments that have been instrumental in elucidating the synergistic effects of this compound and doxorubicin.
Cell Viability Assay (Growth Inhibition Assay)
This assay is used to determine the cytotoxic effects of the drugs on cancer cells and to calculate the GI50 values.
-
Cell Culture: K2 (doxorubicin-sensitive) and K2/ARS (doxorubicin-resistant) human ovarian cancer cells are maintained in a suitable culture medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After allowing the cells to attach, they are treated with varying concentrations of doxorubicin, with or without a fixed concentration of this compound (e.g., 3 µM).
-
Incubation: The treated cells are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader, and the percentage of cell growth inhibition is calculated relative to untreated control cells.
-
Data Analysis: The GI50 values are determined by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for P-glycoprotein (MDR1) Expression
This technique is used to detect and quantify the amount of P-gp protein in the cancer cells.
-
Cell Lysis: After treatment with this compound, cells are washed with cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for P-glycoprotein (e.g., C219). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for MDR1 mRNA Expression
This method is used to measure the levels of MDR1 messenger RNA (mRNA) in the cells.
-
RNA Extraction: Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit.
-
Reverse Transcription (RT): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR amplification using primers specific for the MDR1 gene. A housekeeping gene (e.g., GAPDH or β-actin) is also amplified as an internal control.
-
Analysis: The PCR products are resolved by agarose gel electrophoresis and visualized with a DNA stain (e.g., ethidium bromide). The band intensities are quantified to determine the relative expression of MDR1 mRNA. For more precise quantification, real-time quantitative PCR (qPCR) can be performed.
Luciferase Reporter Gene Assay for MDR1 Promoter Activity
This assay is employed to investigate the effect of this compound on the transcriptional activity of the MDR1 gene promoter.
-
Plasmid Construction: A reporter plasmid is constructed by cloning the promoter region of the MDR1 gene upstream of a luciferase reporter gene.
-
Transfection: The reporter plasmid is transfected into a suitable cell line (e.g., HeLa cells).
-
Treatment: The transfected cells are treated with different concentrations of this compound.
-
Luciferase Assay: After the treatment period, the cells are lysed, and the luciferase activity is measured using a luminometer and a luciferase assay kit.
-
Normalization: To control for transfection efficiency, a co-transfected plasmid expressing a different reporter (e.g., Renilla luciferase) can be used for normalization. The firefly luciferase activity is normalized to the Renilla luciferase activity.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to demonstrate the direct inhibition of NF-Y binding to the MDR1 promoter by this compound.
-
Nuclear Extract Preparation: Nuclear extracts containing transcription factors are prepared from the cells.
-
Probe Labeling: A double-stranded DNA oligonucleotide corresponding to the Y-box sequence in the MDR1 promoter is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.
-
Binding Reaction: The labeled probe is incubated with the nuclear extract in the presence or absence of this compound.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film or an appropriate imaging system to visualize the DNA-protein complexes. A "shift" in the mobility of the labeled probe indicates the formation of a DNA-protein complex. A reduction in the shifted band in the presence of this compound indicates inhibition of protein binding.
Visualizations
Signaling Pathway of this compound and Doxorubicin Synergy
Caption: Mechanism of this compound-induced sensitization to doxorubicin.
Experimental Workflow for Investigating Synergy
Caption: Workflow for elucidating the synergistic effects of this compound and doxorubicin.
References
A Comparative Guide to Confirming HMN-176 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to confirm the cellular target engagement of HMN-176, a stilbene derivative with dual anti-cancer mechanisms. We will explore its effects on its two primary targets, Polo-like kinase 1 (PLK1) and the transcription factor NF-Y, and compare its performance with alternative PLK1 inhibitors. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations to aid in the design and interpretation of studies aimed at understanding and utilizing this compound.
Overview of this compound and its Cellular Targets
This compound is the active metabolite of the orally available prodrug HMN-214.[1][2] It exhibits potent anti-proliferative activity in a wide range of cancer cell lines.[3] Its mechanism of action is unique, involving the modulation of two key cellular players:
-
Polo-like kinase 1 (PLK1): this compound interferes with the proper subcellular localization of PLK1, a critical regulator of mitosis, without directly inhibiting its kinase activity.[4][5] This disruption of PLK1 function leads to mitotic arrest and apoptosis.
-
Nuclear Factor Y (NF-Y): this compound inhibits the DNA-binding activity of the transcription factor NF-Y.[6] This inhibition is particularly relevant in multidrug-resistant (MDR) cancer cells, as it downregulates the expression of the MDR1 gene, thereby restoring chemosensitivity.[6]
This dual mechanism of action makes this compound a compelling candidate for cancer therapy, particularly in resistant tumors.
Comparison of this compound with Alternative PLK1 Inhibitors
Several small molecule inhibitors have been developed to target the ATP-binding site of PLK1. Here, we compare this compound with three prominent alternatives: BI 2536, Volasertib, and Onvansertib.
| Compound | Mechanism of Action on PLK1 | Other Targets | In Vitro PLK1 IC50 | Cellular Proliferation IC50/EC50 | Cellular Target Engagement Marker |
| This compound | Interferes with subcellular localization | NF-Y | N/A | Mean IC50: 112-118 nM[3][4] | Altered PLK1 localization |
| BI 2536 | ATP-competitive inhibitor | PLK2, PLK3, BRD4 | 0.83 nM[7] | 2-25 nM (various cell lines)[7] | Inhibition of PLK1 substrate phosphorylation |
| Volasertib | ATP-competitive inhibitor | PLK2, PLK3 | 0.87 nM | 32 nM (HL-60)[8] | Inhibition of PLK1 substrate phosphorylation |
| Onvansertib | ATP-competitive inhibitor | - | N/A | 30.87 µM (HCT 116 spheroids)[9] | Inhibition of TCTP phosphorylation[10] |
Experimental Protocols for Target Engagement
This section provides detailed methodologies for key experiments to confirm the cellular target engagement of this compound and its alternatives.
Confirming PLK1 Target Engagement
A. Immunofluorescence Microscopy for PLK1 Localization
This protocol is designed to visualize the effect of this compound on the subcellular localization of PLK1.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa) on sterile glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for PLK1 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize the cells using a confocal microscope. Acquire images of PLK1 localization (e.g., at centrosomes, kinetochores, and spindle midzone) in mitotic cells.
B. Western Blotting for PLK1 Substrate Phosphorylation
This method is suitable for ATP-competitive PLK1 inhibitors like BI 2536 and Volasertib to confirm their inhibitory effect on PLK1's kinase activity in cells.
Protocol:
-
Cell Lysis: Treat cells with the PLK1 inhibitor or vehicle control. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against a known phosphorylated substrate of PLK1 (e.g., phospho-TCTP, phospho-Cdc25c).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the signal to a loading control (e.g., β-actin or GAPDH).
-
Confirming NF-Y Target Engagement
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a direct method to assess the ability of this compound to inhibit the binding of the NF-Y transcription factor to its consensus DNA sequence.[6]
Experimental Workflow:
Protocol:
-
Preparation of Nuclear Extracts:
-
Harvest cells and wash with cold PBS.
-
Lyse the cell membrane using a hypotonic buffer and collect the nuclei by centrifugation.
-
Extract nuclear proteins using a high-salt buffer.
-
Determine the protein concentration of the nuclear extract.
-
-
Probe Labeling:
-
Synthesize and anneal complementary oligonucleotides containing the NF-Y consensus binding site (e.g., the Y-box from the MDR1 promoter).
-
End-label the double-stranded DNA probe with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Purify the labeled probe.
-
-
Binding Reaction:
-
In a reaction tube, combine the nuclear extract, a non-specific competitor DNA (e.g., poly(dI-dC)), and the binding buffer.
-
Add varying concentrations of this compound or a vehicle control.
-
For competition experiments, add an excess of unlabeled specific competitor DNA or a mutated, non-specific competitor DNA.
-
Add the ³²P-labeled probe and incubate at room temperature to allow for protein-DNA binding.
-
-
Native Polyacrylamide Gel Electrophoresis (PAGE):
-
Load the binding reactions onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system.
-
-
Visualization:
-
Dry the gel and expose it to an X-ray film or a phosphorimager screen.
-
The formation of a protein-DNA complex is indicated by a "shifted" band that migrates slower than the free probe. Inhibition of binding by this compound will result in a decrease in the intensity of the shifted band.
-
Signaling Pathways and Logical Relationships
A. This compound's Dual Mechanism of Action
B. Comparison of PLK1 Inhibitor Mechanisms
This guide provides a framework for researchers to design and execute experiments to confirm the target engagement of this compound in a cellular context. By understanding its dual mechanism of action and comparing it to other PLK1 inhibitors, the scientific community can better harness the therapeutic potential of this promising anti-cancer agent.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. Global assessment of its network dynamics reveals that polo-like kinase Plk1 inhibits the phosphatase PP6 to promote Aurora A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi‐Omic Evaluation of PLK1 Inhibitor—Onvansertib—In Colorectal Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Polo-like kinase 1 inhibitor onvansertib represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Study: HMN-176 Versus Other Mitotic Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of HMN-176 with other notable mitotic inhibitors, focusing on their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cancer research.
Introduction to this compound
This compound is the active metabolite of the orally available prodrug HMN-214. It functions as a potent mitotic inhibitor with a mechanism of action that distinguishes it from many conventional antimitotic agents. Unlike taxanes and vinca alkaloids, which directly target tubulin, this compound does not significantly affect tubulin polymerization. Instead, its primary mechanism involves the interference with the subcellular localization of Polo-like kinase 1 (PLK1), a key regulator of mitosis, and the inhibition of centrosome-dependent microtubule nucleation. This disruption of mitotic processes leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Furthermore, this compound has been shown to restore chemosensitivity in multidrug-resistant cancer cells by downregulating the expression of the MDR1 gene through the inhibition of the transcription factor NF-Y.[1]
Comparative Analysis with Other PLK1 Inhibitors
Several other inhibitors targeting the Polo-like kinase 1 (PLK1) have been developed and investigated for their anticancer properties. This section provides a head-to-head comparison of this compound with other prominent PLK1 inhibitors: Volasertib, BI 2536, and Rigosertib.
Mechanism of Action:
All four compounds inhibit mitosis by targeting PLK1, a serine/threonine kinase crucial for multiple stages of cell division, including mitotic entry, spindle formation, and cytokinesis. However, there can be subtle differences in their specific binding modes and off-target effects.
-
This compound: Interferes with the spatial distribution of PLK1 and inhibits centrosome-dependent microtubule nucleation.
-
Volasertib (BI 6727): A potent, ATP-competitive inhibitor of PLK1. It also shows inhibitory activity against PLK2 and PLK3.[2][3]
-
BI 2536: A potent and selective ATP-competitive inhibitor of PLK1, also showing some activity against PLK2 and PLK3.[4]
-
Rigosertib (ON 01910): A non-ATP-competitive inhibitor that targets the Ras-binding domain of downstream effectors like PI3K, in addition to its effects on PLK1.[5]
In Vitro Efficacy:
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and other PLK1 inhibitors across various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Panel of cancer cell lines (mean) | Various | 112 | [6][7] |
| P388 (cisplatin-resistant) | Leukemia | 143 | [6] |
| P388 (doxorubicin-resistant) | Leukemia | 557 | [6] |
| P388 (vincristine-resistant) | Leukemia | 265 | [6] |
Table 2: IC50 Values of Volasertib (BI 6727) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/EC50 (nM) | Reference |
| Multiple cell lines (range) | Various | 11 - 37 | [2] |
| HCT116 | Colorectal | 23 | [8][9] |
| NCI-H460 | Lung | 21 | [8][9] |
| BRO | Melanoma | 11 | [8][9] |
| GRANTA-519 | Hematologic | 15 | [8][9] |
| HL-60 | Leukemia | 32 | [9] |
| THP-1 | Leukemia | 36 | [9] |
| Raji | Lymphoma | 37 | [9] |
| Glioma Stem Cells (range) | Glioblastoma | 7.72 - 11,400 | [10] |
Table 3: IC50 Values of BI 2536 in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| Panel of 32 human cancer cell lines (range) | Various | 2 - 25 | [4] |
| hTERT-RPE1 (normal) | Retinal Pigment Epithelial | 12 - 31 | [4] |
| HUVECs (normal) | Endothelial | 12 - 31 | [4] |
| NRK (normal) | Kidney | 12 - 31 | [4] |
| BGC-823 | Gastric | ~2,000 (as single agent) | [11] |
| SGC-7901 | Gastric | ~6,000 (as single agent) | [11] |
| Neuroblastoma cell lines | Neuroblastoma | < 100 | [12] |
Table 4: IC50 Values of Rigosertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| EGI-1 (24h) | Cholangiocarcinoma | 160 | [13] |
| A549 | Lung Adenocarcinoma | < 100 | [14] |
| MCF-7 | Breast Cancer | Lower than MDA-MB-231 | [14] |
| MDA-MB-231 | Breast Cancer | Higher than MCF-7 | [14] |
| RPMI 8226 | Multiple Myeloma | > 1000 | [14] |
| U87-MG | Glioblastoma | > 1000 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of mitotic inhibitors.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the mitotic inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 1.5 to 4 hours, allowing the formazan crystals to form.
-
Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[15][16][17][18][19]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the mitotic inhibitor for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C at this stage.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence is typically measured in the FL2 or FL3 channel. Gate on single cells to exclude doublets and aggregates. The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[20][21][22][23][24]
In Vitro Tubulin Polymerization Assay
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340-350 nm or by using a fluorescent reporter. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin in a suitable buffer (e.g., General Tubulin Buffer) on ice. Prepare a polymerization mix containing GTP.
-
Reaction Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations.
-
Initiation of Polymerization: To start the reaction, add the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths (e.g., 360 nm excitation, 450 nm emission for a fluorescent reporter) every 60 seconds for 60 minutes.
-
Data Analysis: Plot the absorbance or fluorescence intensity against time. A sigmoidal curve represents the typical kinetics of tubulin polymerization. Compare the curves of treated samples to the vehicle control to determine the effect of the compound on polymerization.[25][26][27][28][29]
In Vitro Centrosome-Dependent Microtubule Nucleation Assay
Principle: This assay assesses the ability of isolated centrosomes to nucleate the formation of microtubules from purified tubulin. Inhibitors of this process will result in the formation of fewer or shorter microtubule asters.
Protocol:
-
Centrosome Isolation: Isolate centrosomes from cultured cells using established protocols, often involving cell lysis and sucrose gradient centrifugation.
-
Incubation with Inhibitor: Pre-incubate the isolated centrosomes with the test compound (e.g., this compound) or a control vehicle on ice.
-
Nucleation Reaction: Add purified tubulin and GTP to the centrosome-inhibitor mixture and incubate at 37°C to allow microtubule nucleation and growth.
-
Fixation and Staining: Fix the newly formed microtubule asters and stain them with an anti-tubulin antibody (e.g., anti-α-tubulin) and a centrosomal marker (e.g., anti-γ-tubulin).
-
Microscopy and Quantification: Visualize the microtubule asters using fluorescence microscopy. Quantify the number and/or length of microtubules per centrosome to determine the inhibitory effect of the compound.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the mechanism of action of this compound and the experimental workflows described above.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Another Brick to Confirm the Efficacy of Rigosertib as Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. biocompare.com [biocompare.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The polo-like kinase 1 inhibitor volasertib synergistically increases radiation efficacy in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BI2536, a potent and selective inhibitor of polo-like kinase 1, in combination with cisplatin exerts synergistic effects on gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Evaluation of Rigosertib Antitumoral and Radiosensitizing Effects against Human Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Another Brick to Confirm the Efficacy of Rigosertib as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. broadpharm.com [broadpharm.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 22. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. docs.research.missouri.edu [docs.research.missouri.edu]
- 25. benchchem.com [benchchem.com]
- 26. Tubulin Polymerization Assay [bio-protocol.org]
- 27. abscience.com.tw [abscience.com.tw]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. search.cosmobio.co.jp [search.cosmobio.co.jp]
HMN-176: A Novel Approach to Overcoming P-glycoprotein Mediated Multidrug Resistance
A Comparative Guide for Researchers and Drug Development Professionals
The development of multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy. A primary driver of this phenomenon is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), encoded by the MDR1 gene. P-gp functions as a drug efflux pump, reducing the intracellular concentration of a wide range of chemotherapeutic agents and thereby diminishing their efficacy. This guide provides a comparative analysis of HMN-176, a promising agent in overcoming P-gp mediated resistance, against established P-gp modulators.
This compound: A Differentiated Mechanism of Action
This compound, the active metabolite of the orally available prodrug HMN-214, presents a unique mechanism for circumventing P-gp mediated resistance. Unlike traditional P-gp inhibitors that directly compete with chemotherapeutic drugs for binding to the transporter, this compound acts at the transcriptional level to downregulate the expression of MDR1.[1][2] This is achieved by inhibiting the binding of the transcription factor NF-Y to the Y-box element within the MDR1 promoter, a critical step for the gene's basal expression.[1][2][3] This distinct mechanism suggests a potential for reduced off-target effects and a different resistance profile compared to direct P-gp inhibitors.
Performance Comparison: this compound vs. Traditional P-gp Inhibitors
While direct head-to-head comparative studies are limited, the following tables summarize the reported efficacy of this compound in sensitizing resistant cancer cells to chemotherapy, alongside data for the first-generation P-gp inhibitor Verapamil and the second-generation inhibitor Cyclosporin A. It is crucial to note that these data are compiled from separate studies and experimental conditions may vary.
Table 1: Chemosensitization Effect of this compound
| Cell Line | Resistant to | Chemotherapeutic Agent | This compound Concentration | Fold Reversal of Resistance (Approx.) | Reference |
| K2/ARS (human ovarian cancer) | Adriamycin | Adriamycin | 3 µM | ~2-fold decrease in GI50 | [1][2] |
Table 2: Effects of Verapamil on P-gp Mediated Resistance
| Cell Line | Resistant to | Chemotherapeutic Agent | Verapamil Concentration | Effect | Reference |
| Multidrug-resistant cells | Adriamycin | Adriamycin | Not specified | Less effective in spheroids than monolayers | [4] |
| MCF-7 (human breast cancer) | Doxorubicin | Doxorubicin | Not specified | Enhanced doxorubicin cytotoxicity |
Table 3: Effects of Cyclosporin A on P-gp Mediated Resistance
| Cell Line | Resistant to | Chemotherapeutic Agent | Cyclosporin A Concentration | Effect | Reference |
| Leukemic cells | Daunorubicin | Daunorubicin | Not specified | Increased daunorubicin accumulation | [5] |
| CEM/A7R | Epirubicin | Epirubicin | Various | Prevented epirubicin-induced MDR1 upregulation | [6] |
Signaling Pathway and Experimental Workflow Visualization
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound in overcoming P-gp mediated resistance.
Caption: General experimental workflow for validating this compound's activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Multidrug-resistant and parental (sensitive) cancer cell lines
-
Complete cell culture medium
-
This compound, chemotherapeutic agent(s), and other inhibitors (e.g., Verapamil)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the chemotherapeutic agent in the presence or absence of a fixed concentration of this compound or other inhibitors. Include untreated and vehicle-treated controls.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
Quantitative Real-Time PCR (qRT-PCR) for MDR1 mRNA Expression
This method quantifies the level of MDR1 messenger RNA.
-
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for MDR1 and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
-
-
Procedure:
-
Lyse the cells and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, specific primers for MDR1 and the housekeeping gene, and a qPCR master mix.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in MDR1 mRNA expression, normalized to the housekeeping gene.
-
Western Blot for P-glycoprotein
This technique detects and quantifies the amount of P-gp protein.
-
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against P-glycoprotein (e.g., C219, C494)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
-
MDR1 Promoter Luciferase Reporter Assay
This assay measures the transcriptional activity of the MDR1 promoter.
-
Materials:
-
Luciferase reporter plasmid containing the MDR1 promoter
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cells of interest
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Co-transfect the cells with the MDR1 promoter-luciferase reporter plasmid and the control plasmid.
-
After 24 hours, treat the cells with this compound or other compounds of interest.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative promoter activity.
-
Electrophoretic Mobility Shift Assay (EMSA) for NF-Y DNA Binding
This assay detects the binding of NF-Y to its DNA consensus sequence.
-
Materials:
-
Nuclear extraction kit
-
Oligonucleotide probe containing the Y-box consensus sequence, labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin)
-
Poly(dI-dC)
-
Binding buffer
-
NF-Y antibody for supershift analysis
-
Native polyacrylamide gel
-
Detection system (autoradiography or chemiluminescence)
-
-
Procedure:
-
Extract nuclear proteins from treated and untreated cells.
-
Incubate the nuclear extracts with the labeled oligonucleotide probe in the presence of poly(dI-dC) and binding buffer. For competition assays, add an excess of unlabeled wild-type or mutant probes. For supershift assays, add an NF-Y specific antibody.
-
Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Detect the labeled probe to visualize the protein-DNA complexes. A shift in the mobility of the probe indicates protein binding, and a supershift in the presence of the antibody confirms the identity of the protein as NF-Y.
-
Conclusion
This compound represents a compelling strategy for overcoming P-gp mediated multidrug resistance by targeting the transcriptional regulation of the MDR1 gene. Its unique mechanism of action, distinct from traditional P-gp inhibitors, warrants further investigation and offers a potential new avenue for improving the efficacy of cancer chemotherapy in resistant tumors. The experimental protocols provided herein offer a framework for the validation and comparative analysis of this compound and other novel MDR modulators.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. DNA elements recognizing NF-Y and Sp1 regulate the human multidrug-resistance gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to verapamil sensitization of multidrug-resistant cells grown as multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of mdr1 and mdr3 multidrug-resistance genes in human acute and chronic leukemias and association with stimulation of drug accumulation by cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclosporin A and PSC 833 prevent up-regulation of MDR1 expression by anthracyclines in a human multidrug-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for HMN-176: A Guide for Laboratory Professionals
Effective management and disposal of chemical reagents are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of HMN-176, a potent anticancer agent. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative for researchers, scientists, and drug development professionals to treat all research compounds with a high degree of caution.[1] Due to its biological activity and to minimize potential environmental impact, it is prudent to manage this compound as a chemical waste stream.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the this compound Safety Data Sheet (SDS) and your institution's specific chemical hygiene plan. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste. All handling of solid this compound and preparation of its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the collection, storage, and disposal of this compound waste generated in a laboratory setting.
1. Waste Segregation:
-
Crucially, do not mix this compound waste with non-hazardous laboratory trash or other incompatible waste streams. [2][3]
-
Establish a dedicated waste container for all materials contaminated with this compound. This includes:
-
Unused or expired solid this compound.
-
Stock and diluted solutions of this compound.
-
Contaminated consumables such as pipette tips, tubes, flasks, and gloves.
-
Spill cleanup materials.
-
2. Containerization:
-
Select a chemically resistant, leak-proof waste container with a secure, tight-fitting lid.[2][4] The container must be in good condition and compatible with the solvents used for this compound solutions (e.g., DMSO, DMF).
-
For liquid waste, do not fill the container to more than 75% of its capacity to prevent splashing and to allow for vapor expansion.[4]
-
For solid waste, such as contaminated lab supplies, line a suitable container with a clear plastic bag.[4]
3. Labeling:
-
Clearly label the waste container with the following information:
-
The words "Chemical Waste" or "Hazardous Waste" (consult your institutional EHS for preferred terminology).
-
The full chemical name: "this compound (4-methoxy-N-[2-[(1E)-2-(1-oxido-4-pyridinyl)ethenyl]phenyl]-benzenesulfonamide)".
-
A precise description of the contents, including solvents and estimated concentrations.
-
The date the waste was first added to the container (accumulation start date).
-
The name of the principal investigator and the laboratory location.
-
4. Storage:
-
Store the sealed waste container in a designated and clearly marked satellite accumulation area (SAA) within the laboratory.[4]
-
The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.[5]
-
Ensure the storage area is secure, away from general laboratory traffic, and provides secondary containment to capture any potential leaks.[2]
-
Do not store incompatible waste types together.[3]
5. Disposal:
-
Under no circumstances should this compound or its solutions be disposed of down the drain. [6] The introduction of bioactive compounds into the sanitary sewer system can negatively impact aquatic life and wastewater treatment processes.[6]
-
Evaporation of chemical waste is not an acceptable disposal method.[4][7]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor to arrange for the pickup and transportation of the full waste container.[8]
-
Follow all institutional procedures for scheduling a waste pickup.
6. Documentation:
-
Maintain a detailed log of all this compound waste generated. This log should include the quantity of waste, the date of generation, and the date it was transferred for disposal.
Quantitative Data for this compound Disposal
While specific regulatory disposal limits for this compound are not established, the following table summarizes general quantitative guidelines for laboratory chemical waste management.
| Parameter | Guideline | Rationale |
| pH of Aqueous Waste | 5.5 - 9.5 | To prevent corrosion of plumbing and adverse reactions in the sewer system.[9] |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 25 gallons | Regulatory limit for the total amount of chemical waste stored in a laboratory SAA.[4] |
| Acute Hazardous Waste (P-listed) Limit in SAA | ≤ 1 quart | Stricter limit for highly toxic wastes. This compound is not P-listed, but this illustrates risk-based storage limits.[4] |
| Container Headspace | ≥ 25% of container volume | To allow for expansion of contents and prevent spills. |
| Maximum Storage Time in SAA | 6 months from accumulation start date | Regulatory requirement to ensure timely disposal of laboratory waste.[4][5] |
Experimental Protocols
As the recommended disposal method for this compound is collection by a certified waste management service, no in-lab experimental treatment protocols such as neutralization or chemical degradation are advised. Attempting to treat the waste in the lab without a validated protocol can be hazardous and may violate regulatory requirements.[10]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. benchchem.com [benchchem.com]
- 7. vumc.org [vumc.org]
- 8. benchchem.com [benchchem.com]
- 9. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Protocols for Handling HMN-176
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for HMN-176. While a Safety Data Sheet (SDS) for this compound indicates it is not classified as hazardous under the Globally Harmonized System (GHS)[1], it is crucial to note that this compound is an active cytotoxic anticancer agent[2][3]. Due to its biological activity, a cautious approach to handling is warranted. The following recommendations are based on best practices for handling potent research compounds. All laboratory personnel must conduct a risk assessment and consult with their institution's environmental health and safety (EHS) department before handling this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure during the handling of this compound. The following table outlines recommended PPE for various laboratory operations.
| Operation | Recommended PPE |
| Handling solid this compound (weighing, aliquoting) | - Gloves: Nitrile or other chemically resistant gloves. Double gloving is recommended. - Eye Protection: Safety glasses with side shields or goggles. - Lab Coat: Standard lab coat. - Respiratory Protection: Use of a certified chemical fume hood is required. |
| Preparing solutions of this compound | - Gloves: Nitrile or other chemically resistant gloves. Double gloving is recommended. - Eye Protection: Safety glasses with side shields or goggles. - Lab Coat: Standard lab coat. - Respiratory Protection: All work should be performed in a certified chemical fume hood. |
| Administering this compound to cell cultures or animals | - Gloves: Nitrile or other chemically resistant gloves. Double gloving is recommended. - Eye Protection: Safety glasses with side shields or goggles. - Lab Coat: Standard lab coat. - Respiratory Protection: Use of a biological safety cabinet (BSC) is recommended for cell culture work. |
Experimental Protocols
General Handling and Storage:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. For cell culture applications, a Class II biological safety cabinet should be used to maintain sterility and operator protection.
-
Administrative Controls: Access to areas where this compound is stored and handled should be restricted to authorized personnel. All users must be trained on the specific hazards and handling procedures for this compound.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials. The recommended storage temperature is -20°C for long-term storage (months) and 0-4°C for short-term storage (days to weeks)[3]. Keep containers tightly sealed.
Disposal Plan:
All waste contaminated with this compound, including empty containers, used PPE, and experimental materials, must be disposed of as hazardous chemical waste.
-
Segregation: Segregate this compound waste from other laboratory waste streams.
-
Containment: Collect solid waste in a designated, labeled, and sealed hazardous waste container. Collect liquid waste in a compatible, sealed, and labeled hazardous waste container.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".
-
Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Spill Response Workflow
In the event of a spill, follow the established spill response protocol. The logical workflow for responding to an this compound spill is outlined below.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
